4-[2,5-Bis(2,2,2-trifluoroethoxy)phenyl]-1,2,3-thiadiazole
Description
Properties
IUPAC Name |
4-[2,5-bis(2,2,2-trifluoroethoxy)phenyl]thiadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F6N2O2S/c13-11(14,15)5-21-7-1-2-10(22-6-12(16,17)18)8(3-7)9-4-23-20-19-9/h1-4H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPUFTQZDWMUMQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OCC(F)(F)F)C2=CSN=N2)OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F6N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70397050 | |
| Record name | 4-[2,5-Bis(2,2,2-trifluoroethoxy)phenyl]-1,2,3-thiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70397050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175205-47-7 | |
| Record name | 4-[2,5-Bis(2,2,2-trifluoroethoxy)phenyl]-1,2,3-thiadiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=175205-47-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[2,5-Bis(2,2,2-trifluoroethoxy)phenyl]-1,2,3-thiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70397050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Senior Application Scientist's Guide to the Structural Elucidation of Phenyl-1,2,3-Thiadiazoles
Foreword: Beyond the Spectrum
In the landscape of medicinal chemistry and materials science, the 1,2,3-thiadiazole moiety is a privileged scaffold. Its unique electronic properties and hydrogen bonding capabilities have made its derivatives, particularly phenyl-substituted analogues, subjects of intense research for applications ranging from anticancer to antifungal agents and plant activators.[1][2] However, the successful synthesis and application of these compounds are fundamentally reliant on the unambiguous confirmation of their chemical structure.
This guide is designed for the practicing researcher and drug development professional. It eschews a simple recitation of analytical techniques. Instead, it presents an integrated, logic-driven workflow for structure elucidation, grounded in the experience of a senior application scientist. We will explore not just how to use each technique, but why specific experimental choices are made and how the data from each analysis interlocks to form a self-validating structural proof. Our focus is on building a robust, defensible structural assignment for novel phenyl-1,2,3-thiadiazole compounds.
The Starting Point: Synthesis as a Structural Hypothesis
The journey of structure elucidation begins not in an analytical instrument, but in the reaction flask. The synthetic route chosen provides the initial, and most critical, hypothesis of the final structure. Among the various methods to construct the 1,2,3-thiadiazole ring, the Hurd-Mori reaction is a cornerstone, valued for its reliability and broad scope.[2][3][4]
The reaction involves the cyclization of a hydrazone with thionyl chloride (SOCl₂).[2] For a phenyl-1,2,3-thiadiazole, the logical precursor is the hydrazone of a phenyl-substituted ketone, such as acetophenone.
Causality of Choice: The Hurd-Mori reaction is mechanistically well-understood. Starting with a known ketone and semicarbazide, the formation of the corresponding semicarbazone intermediate is straightforward. The subsequent cyclization with thionyl chloride is regioselective, providing a strong predictive basis for the final arrangement of the phenyl group on the thiadiazole ring.[2][5] This predictive power is the first step in our self-validating system.
Experimental Protocol: Synthesis of 4-Phenyl-1,2,3-Thiadiazole via Hurd-Mori Reaction
-
Semicarbazone Formation:
-
Dissolve acetophenone (1.0 eq) in ethanol.
-
Add an aqueous solution of semicarbazide hydrochloride (1.1 eq) and sodium acetate (1.5 eq).
-
Reflux the mixture for 2-3 hours, monitoring by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture and collect the precipitated acetophenone semicarbazone by filtration. Wash with cold water and dry.
-
-
Cyclization:
-
Suspend the dried semicarbazone (1.0 eq) in dichloromethane (DCM).
-
Cool the suspension to 0°C in an ice bath.
-
Add thionyl chloride (SOCl₂) (2.0-2.5 eq) dropwise, maintaining the temperature below 5°C. The mixture will typically turn into a clear solution before a precipitate may form.
-
Allow the reaction to stir at room temperature for 12-18 hours.
-
Carefully quench the reaction by pouring it over crushed ice.
-
Separate the organic layer, wash with saturated sodium bicarbonate solution and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to yield the pure phenyl-1,2,3-thiadiazole.
-
The Analytical Gauntlet: An Integrated Workflow
With a purified compound in hand, we deploy a suite of analytical techniques. No single method provides the complete picture. It is the convergence of evidence from orthogonal techniques that builds an unshakeable structural proof. The following workflow illustrates the logical progression and interplay of these analyses.
Caption: Integrated workflow for structure elucidation.
Mass Spectrometry: The Molecular Gatekeeper
Mass spectrometry is the first analytical checkpoint. Its primary role is to confirm the molecular weight of the synthesized compound and, through high-resolution analysis, provide its molecular formula.
Expertise & Causality: For 1,2,3-thiadiazoles, tandem mass spectrometry (MS/MS), particularly with electrospray ionization (ESI), is exceptionally powerful. The causality lies in the inherent chemistry of the ring system. The 1,2,3-thiadiazole ring is known to undergo thermal or photochemical decomposition with the extrusion of a molecule of nitrogen (N₂).[6] This chemical reactivity is mirrored in the gas phase during MS/MS analysis, providing a diagnostic fragmentation pathway that is a hallmark of this heterocyclic system.
Trustworthiness: The observation of a neutral loss of 28.006 Da (the exact mass of N₂) from the protonated molecular ion ([M+H]⁺) is a highly reliable indicator of the 1,2,3-thiadiazole core.[5][7] This fragmentation is often the most dominant pathway and serves as an internal validation of the structure class.[7]
Data Presentation: Expected MS Fragmentation
| Ion Species | Description | Expected m/z for 4-Phenyl-1,2,3-thiadiazole (C₈H₆N₂S) |
| [M+H]⁺ | Protonated Molecular Ion | 163.0324 |
| [M+H-N₂]⁺ | Ion after loss of N₂ | 135.0268 |
| [C₆H₅S]⁺ | Thiophenyl cation | 109.0163 |
| [C₆H₅]⁺ | Phenyl cation | 77.0391 |
Experimental Protocol: ESI-MS/MS Analysis
-
Sample Preparation: Prepare a dilute solution of the purified compound (~10-50 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with 0.1% formic acid to promote protonation.
-
Infusion: Infuse the sample directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
MS1 Scan: Acquire a full scan mass spectrum (e.g., m/z 50-500) in positive ion mode to identify the [M+H]⁺ ion.
-
MS2 Scan (Product Ion Scan): Select the [M+H]⁺ ion (m/z 163.03 for 4-phenyl-1,2,3-thiadiazole) as the precursor ion.
-
Collision-Induced Dissociation (CID): Apply collision energy to fragment the precursor ion and acquire the product ion spectrum. Observe for the characteristic loss of 28 Da.
NMR Spectroscopy: Assembling the Molecular Skeleton
If MS confirms the correct mass and formula, NMR spectroscopy provides the constitutional blueprint, defining the connectivity of atoms.
Expertise & Causality: ¹H and ¹³C NMR are fundamental for mapping the proton and carbon environments. For phenyl-1,2,3-thiadiazoles, the key is to differentiate between the signals from the phenyl ring and the thiadiazole ring and to confirm their attachment.
-
¹H NMR: The aromatic protons of the phenyl group will appear in the characteristic downfield region (typically 7.4-8.5 ppm).[6] If the thiadiazole ring itself carries a proton (e.g., at the C5 position in 4-phenyl-1,2,3-thiadiazole), it will appear as a distinct singlet, typically even further downfield (>8.5 ppm) due to the electron-withdrawing nature of the heterocyclic ring.[6]
-
¹³C NMR: This technique confirms the number of unique carbons. The phenyl carbons will resonate in the ~125-135 ppm range, while the two carbons of the thiadiazole ring will have distinct and often more downfield shifts (>140 ppm).[6]
-
2D NMR (HMBC): When ambiguity exists, the Heteronuclear Multiple Bond Correlation (HMBC) experiment is decisive. It shows correlations between protons and carbons that are 2 or 3 bonds away. A correlation between the ortho-protons of the phenyl ring and the carbon of the thiadiazole ring to which it is attached provides definitive proof of their connectivity.
Data Presentation: Typical NMR Shifts for 4-Phenyl-1,2,3-thiadiazole
| Nucleus | Position | Expected Chemical Shift (δ, ppm) | Multiplicity |
| ¹H | Phenyl (ortho) | ~8.0-8.2 | Doublet or Multiplet |
| ¹H | Phenyl (meta, para) | ~7.4-7.6 | Multiplet |
| ¹H | Thiadiazole (C5-H) | ~9.0-9.2 | Singlet |
| ¹³C | Thiadiazole (C4-Ph) | ~155-160 | - |
| ¹³C | Thiadiazole (C5) | ~140-145 | - |
| ¹³C | Phenyl (ipso) | ~130-133 | - |
| ¹³C | Phenyl (ortho, meta, para) | ~127-131 | - |
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
¹H Spectrum: Acquire a standard one-dimensional proton spectrum.
-
¹³C Spectrum: Acquire a proton-decoupled ¹³C spectrum. Techniques like APT or DEPT can be used to differentiate between CH, CH₂, and CH₃ groups.
-
2D Spectra (if needed): If the structure is not immediately obvious, acquire 2D correlation spectra such as COSY (¹H-¹H correlation) and HMBC (long-range ¹H-¹³C correlation) to establish connectivities.
X-Ray Crystallography: The Final Arbiter
While the combination of MS and NMR provides a highly confident structural assignment, single-crystal X-ray diffraction provides the ultimate, unambiguous proof.
Expertise & Causality: This technique is employed when spectroscopic data is ambiguous, when determining the absolute configuration of stereocenters, or when a definitive 3D structure is required for publication or regulatory submission. It moves beyond connectivity to provide precise bond lengths, bond angles, and intermolecular packing information in the solid state.[8][9] The resulting electron density map is a direct visualization of the molecular structure, leaving no room for interpretation.
Experimental Protocol: Single-Crystal X-Ray Diffraction
-
Crystal Growth: This is often the most challenging step. Grow single crystals of the compound suitable for diffraction (typically 0.1-0.3 mm in each dimension) by methods such as slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.
-
Data Collection: Mount a suitable crystal on a diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is collected as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then "solved" using computational methods to generate an initial model, which is subsequently refined against the experimental data to yield the final, precise atomic coordinates.
The diagram below illustrates the hierarchical relationship of the evidence, culminating in the definitive proof from X-ray crystallography.
Caption: Hierarchy of analytical evidence.
Conclusion
References
- Bakulev, V. A., & Dehaen, W. (2004). The Chemistry of 1,2,3-Thiadiazoles. In The Chemistry of Heterocyclic Compounds. John Wiley & Sons, Inc.
-
Mazur, D. M., et al. (2023). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. Molecules, 28(3), 977. [Link]
-
Gálico, D. A., et al. (2024). Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole. Molecules, 29(1), 123. [Link]
-
Gomonov, K. A., et al. (2023). Recent Developments in the Chemistry of 1,2,3-Thiadiazoles. Chemistry of Heterocyclic Compounds, 59(6-7), 415-417. [Link]
-
Abdel-Wahab, B. F., et al. (2018). A New Type of Synthesis of 1,2,3-Thiadiazole and 1,2,3-Diazaphosphole Derivatives Via-Hurd-Mori Cyclization. Journal of Heterocyclic Chemistry, 55(8), 1934-1941. [Link]
-
Zahid, M. A., et al. (2021). Medicinal Significance of 1,2,3-Thiadiazoles Derivatives. Applied Sciences, 11(12), 5742. [Link]
-
Shafi, S., et al. (2021). Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update. Molecules, 26(12), 3737. [Link]
-
Kumar, R., et al. (2020). First X-ray Crystal Structure Characterization, Computational Studies, and Improved Synthetic Route to the Bioactive 5-Arylimino-1,3,4-thiadiazole Derivatives. ACS Omega, 5(29), 18365–18375. [Link]
-
Tomi, I. H. R., et al. (2013). Synthesis, Characterization and Study of Corrosion Inhibition of Some Thiazole and Thiadiazole Derivatives. International Journal of Industrial Chemistry, 4(1), 23. [Link]
-
Gurbanov, A. V., et al. (2018). Crystalline and Molecular Structure of 2-Amino-5-phenyl-1,3,4-thiadiazole. Russian Journal of General Chemistry, 88, 2595-2598. [Link]
Sources
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. download.e-bookshelf.de [download.e-bookshelf.de]
- 7. mdpi.com [mdpi.com]
- 8. First X-ray Crystal Structure Characterization, Computational Studies, and Improved Synthetic Route to the Bioactive 5-Arylimino-1,3,4-thiadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
The Strategic Synthesis and Application of 2,5-Bis(2,2,2-trifluoroethoxy)benzoic Acid Derivatives: A Technical Guide for Drug Discovery Professionals
Foreword: The Imperative of Fluorine in Modern Drug Design
In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine-containing moieties has become an indispensable tool for modulating the pharmacokinetic and pharmacodynamic profiles of bioactive molecules.[1] The unique physicochemical properties imparted by groups such as the trifluoroethoxy (-OCH₂CF₃) substituent—including enhanced metabolic stability, increased membrane permeability, and altered binding affinities—underscore their significance in the rational design of novel therapeutics.[2][3] This guide provides an in-depth exploration of a particularly valuable scaffold: 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid and its derivatives. We will delve into the nuances of its synthesis, explore its pivotal role as a key intermediate, and examine the burgeoning therapeutic applications of its derivatives, offering field-proven insights for researchers, scientists, and drug development professionals.
The Core Moiety: 2,5-Bis(2,2,2-trifluoroethoxy)benzoic Acid
2,5-Bis(2,2,2-trifluoroethoxy)benzoic acid (CAS No: 35480-52-5) is a crucial building block in organic synthesis, most notably as a key intermediate in the production of the antiarrhythmic drug Flecainide.[4][5][6] Its structural rigidity and the electronic properties conferred by the two trifluoroethoxy groups make it an attractive scaffold for the development of a new generation of therapeutic agents.[4]
Physicochemical Properties
A foundational understanding of the physicochemical properties of the core molecule is essential for its effective utilization in synthetic campaigns.
| Property | Value |
| CAS Number | 35480-52-5[7] |
| Molecular Formula | C₁₁H₈F₆O₄[7] |
| Molecular Weight | 318.17 g/mol [7] |
| Boiling Point | 320.9 °C[7] |
| Flash Point | 147.9 °C[7] |
Synthetic Pathways to the Core Scaffold
The synthesis of 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid has been approached through several strategic routes, each with its own advantages and considerations. The choice of a particular pathway is often dictated by the availability of starting materials, desired scale, and environmental considerations.
Synthesis from Dihalogenated Precursors
A common and versatile approach involves the nucleophilic substitution of dihalogenated aromatic compounds with 2,2,2-trifluoroethanol.
This multi-step process begins with the bis-etherification of 1,4-dibromobenzene, followed by a Friedel-Crafts acylation and subsequent oxidation.[8]
Caption: Synthetic pathway from 1,4-dibromobenzene.
A notable drawback of this method is the requirement for a large excess of 2,2,2-trifluoroethanol (typically 8 equivalents) to drive the reaction to completion and avoid the formation of mono-substituted impurities.[8]
An alternative strategy utilizes 2,5-dibromotoluene, which offers a more atom-economical approach. This method involves a copper-catalyzed reaction with sodium 2,2,2-trifluoroethoxide, followed by oxidation of the benzylic methyl group.[8]
Caption: Synthesis from 2,5-dibromotoluene.
The oxidation of the toluene derivative is typically achieved using strong oxidizing agents like potassium or sodium permanganate.[8] This route is often favored for its higher yields and more environmentally benign solvent choices.[8]
Copper-Catalyzed Trifluoroethoxylation of Halobenzoic Acids
A more direct approach involves the copper-assisted nucleophilic substitution of a dihalobenzoic acid with 2,2,2-trifluoroethanol in the presence of a strong base.[5]
Caption: Direct synthesis from a dihalobenzoic acid.
This process offers a potentially more streamlined synthesis, reducing the number of synthetic steps.[5]
Derivatization Strategies and Therapeutic Applications
The true potential of 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid lies in its versatility as a scaffold for the synthesis of a diverse array of derivatives with significant pharmacological activity.
Synthesis of Amide Derivatives: The Case of Flecainide
A primary application of this core moiety is in the synthesis of Flecainide. This involves the activation of the carboxylic acid, typically by conversion to the acid chloride, followed by reaction with an appropriate amine.[8]
Caption: General scheme for Flecainide synthesis.
An alternative pathway involves reaction with 2-(aminomethyl)pyridine followed by catalytic hydrogenation of the pyridine ring to yield Flecainide.[8]
Development of Novel Anticancer Agents
Recent research has highlighted the potential of 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid derivatives as potent anticancer agents.
A promising class of derivatives are the 1,3-thiazolidine-4-ones, which have been investigated for their antiglioma activity through the inhibition of Aurora Kinase A (AURKA) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[9][10]
The synthetic workflow for these compounds begins with the esterification of the parent benzoic acid, followed by hydrazinolysis to form a key benzohydrazide intermediate.[9][10] This intermediate is then condensed with various aldehydes to form hydrazones, which undergo cyclization with thioglycolic acid to yield the final thiazolidin-4-one derivatives.[9][10]
Caption: Synthetic workflow for thiazolidin-4-one derivatives.
In silico docking studies have revealed that these derivatives exhibit strong binding affinities for both AURKA and VEGFR-2, primarily through hydrophobic and π-stacking interactions.[9][10]
| Derivative | Target | Binding Affinity (kcal/mol) |
| 5a | AURKA | -9.8[9][10] |
| 5a | VEGFR-2 | -8.2[9][10] |
| 5f | AURKA | -8.0[9][10] |
| 5f | VEGFR-2 | -9.4[9][10] |
Data from in silico docking studies of selected 1,3-thiazolidine-4-one derivatives.[9][10]
Another class of derivatives with potential anticancer and antidiabetic properties are the 1,3,4-oxadiazoles.[11] The synthesis of these compounds also proceeds through the 2,5-bis(2,2,2-trifluoroethoxy)benzohydrazide intermediate, which is used to form Schiff's bases that are subsequently cyclized.[11]
Structure-Activity Relationship (SAR) Insights
While comprehensive SAR studies on 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid derivatives are still emerging, valuable insights can be drawn from related fluorinated aromatic compounds.[12][13] The positioning of the trifluoroethoxy groups at the 2 and 5 positions of the benzoic acid ring appears to be crucial for the observed biological activities.[9][10] In the case of the thiazolidin-4-one derivatives, the nature of the substituent on the phenyl ring of the thiazolidinone moiety significantly influences the binding affinity to target kinases.[9][10] The flexibility of the carboxylic acid-containing substituent has also been shown to be a key determinant of activity in other benzoic acid-based retinoids, a principle that may well apply to this class of compounds.[14]
Experimental Protocols
Synthesis of 2,5-bis(2,2,2-trifluoroethoxy)benzoester (Esterification)
-
Dissolve 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid (20 g, 0.0628 mol) in methanol (60 mL).[9][10]
-
Slowly heat the reaction mixture to 60–65 °C and maintain for 1 hour.[9][10]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).[9][10]
-
Upon completion, process the reaction mixture to isolate the ester product.[11]
Synthesis of 2,5-bis(2,2,2-trifluoroethoxy)benzohydrazide
-
Dissolve the 2,5-bis(2,2,2-trifluoroethoxy)benzoester in absolute ethanol.[11]
-
Add 99% hydrazine hydrate.[11]
-
Reflux the solution for three hours, monitoring completion by TLC.[11]
-
After cooling, remove the excess ethanol by distillation.[11]
-
Filter the resulting solid, wash with a small amount of cold ethanol, and dry.[11]
Future Perspectives
The 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid scaffold represents a fertile ground for the discovery of new therapeutic agents. Future research should focus on a more systematic exploration of the structure-activity relationships of its derivatives. The synthesis of libraries of amides, esters, and heterocyclic derivatives, coupled with high-throughput screening against a panel of biological targets, is a promising strategy for identifying novel drug candidates. Furthermore, the unique properties of the trifluoroethoxy groups may be leveraged to develop compounds with improved pharmacokinetic profiles, such as enhanced oral bioavailability and metabolic stability. The continued investigation of this versatile chemical entity is poised to yield significant contributions to the field of drug discovery.
References
- Process for the preparation of 2,5-bis-(2,2,2-trifluoroethoxy)-N-(2-piperidylmethyl)-benzamide and salts thereof. Google Patents. [URL: https://patents.google.
- Vetting of New 2,5-Bis (2,2,2-trifluoroethoxy) Phenyl-Linked 1,3-Thiazolidine-4-one Derivatives as AURKA and VEGFR-2 Inhibitor Antiglioma Agents Assisted with In Vitro and In Silico Studies. ACS Omega. [URL: https://pubs.acs.org/doi/10.1021/acsomega.3c04662]
- 2,5-bis(2,2,2-trifluoroethoxy)benzoic Acid (CAS No: 35480-52-5). apicule. [URL: https://www.apicule.com/api-intermediate/2-5-bis-2-2-2-trifluoroethoxy-benzoic-acid-cas-no-35480-52-5]
- 2,5-Bis(2,2,2-trifluoroethoxy)benzoic acid. Biosynth. [URL: https://www.biosynth.com/p/FB18650/2-5-bis-2-2-2-trifluoroethoxy-benzoic-acid]
- Structure‐Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid‐β Aggregation. ResearchGate. [URL: https://www.researchgate.
- Process for the preparation of (2,2,2-trifluoroethoxy)benzoic acids. Google Patents. [URL: https://patents.google.
- Vetting of New 2,5-Bis (2,2,2-trifluoroethoxy) Phenyl-Linked 1,3-Thiazolidine-4-one Derivatives as AURKA and VEGFR-2 Inhibitor Antiglioma Agents Assisted with In Vitro and In Silico Studies. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10647313/]
- A Comparative Guide to the Structure-Activity Relationship of Benzoic Acid Morpholide Derivatives. Benchchem. [URL: https://www.benchchem.
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/39109590/]
- Understanding Flecainide Intermediates: A Focus on 2,5-Bis(2,2,2-trifluoroethoxy)benzoic Acid. NINGBO INNO PHARMCHEM CO.,LTD. [URL: https://www.inno-pharmchem.com/news/understanding-flecainide-intermediates-a-focus-on-2-5-bis-2-2-2-trifluoroethoxy-benzoic-acid]
- Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/39109590/]
- (PDF) ChemInform Abstract: Trifluoroacetic Acid: Uses and Recent Applications in Organic Synthesis. ResearchGate. [URL: https://www.researchgate.
- Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties. iMedPub. [URL: http://www.imedpub.com/articles/structure-activity-relationship-sar-of-some-benzoic-acid-derivatives-from-plant-origin-that-exhibit-antisickling-properties.php?aid=702]
- Structure-activity relationship study on benzoic acid part of diphenylamine-based retinoids. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/23217961/]
- Trifluoromethyl ethers and -thioethers as tools for medicinal chemistry and drug discovery. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/25175869/]
- The role of fluorine in medicinal chemistry. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/22070752/]
- 2,5-Bis(2,2,2-trifluoroethoxy)phenyl-tethered 1,3,4-Oxadiazoles Derivatives: Synthesis, In Silico Studies, and Biological Assessment as Potential Candidates for Anti-Cancer and Anti-Diabetic Agent. MDPI. [URL: https://www.mdpi.com/1420-3049/27/24/8762]
- 35480-52-5 | 2,5-Bis(2,2,2-trifluoroethoxy)benzoic acid. ChemScene. [URL: https://www.chemscene.com/products/2,5-Bis(2,2,2-trifluoroethoxy)benzoic-acid-35480-52-5.html]
Sources
- 1. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Trifluoromethyl ethers and -thioethers as tools for medicinal chemistry and drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. apicule.com [apicule.com]
- 5. US6288271B1 - Process for the preparation of (2,2,2-trifluoroethoxy)benzoic acids - Google Patents [patents.google.com]
- 6. nbinno.com [nbinno.com]
- 7. biosynth.com [biosynth.com]
- 8. EP1918280A1 - Process for the preparation of 2,5-bis-(2,2,2-trifluoroethoxy)-N-(2-piperidylmethyl)-benzamide and salts thereof - Google Patents [patents.google.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Vetting of New 2,5-Bis (2,2,2-trifluoroethoxy) Phenyl-Linked 1,3-Thiazolidine-4-one Derivatives as AURKA and VEGFR-2 Inhibitor Antiglioma Agents Assisted with In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Structure-activity relationship study on benzoic acid part of diphenylamine-based retinoids - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Robust HPLC-UV Method for the Quantification of 1,2,3-Thiadiazole Derivatives
Introduction: The Analytical Imperative for 1,2,3-Thiadiazole Derivatives
The 1,2,3-thiadiazole scaffold is a privileged heterocyclic motif of significant interest in medicinal and agricultural chemistry.[1] Its derivatives are known to exhibit a wide spectrum of biological activities, including antifungal, antiviral, anticancer, and insecticidal properties.[1][2] As novel 1,2,3-thiadiazole-based compounds advance through the development pipeline, the need for robust, accurate, and reliable analytical methods for their quantification becomes paramount. Such methods are critical for ensuring the quality, safety, and efficacy of active pharmaceutical ingredients (APIs) and formulated products.
This application note provides a comprehensive guide to developing and validating a reversed-phase high-performance liquid chromatography (RP-HPLC) method coupled with UV detection for the quantification of 1,2,3-thiadiazole derivatives. The principles and protocols outlined herein are designed to be broadly applicable, providing researchers, quality control analysts, and drug development professionals with a solid framework for establishing method suitability according to the International Council for Harmonisation (ICH) guidelines.[3][4]
Foundational Strategy for Method Development
A successful analytical method is not developed by chance; it is the result of a systematic and logical process. The causality behind our experimental choices is rooted in the physicochemical properties of the analyte and the intended purpose of the method. The overall strategy begins with understanding the analyte, which informs the selection of chromatographic conditions, followed by rigorous optimization and, finally, validation to prove its fitness for purpose.
Caption: Logical workflow for analytical method development and validation.
Sample Preparation: Ensuring Analytical Integrity
The goal of sample preparation is to present the analyte to the analytical instrument in a solution that is free from interfering matrix components and is compatible with the chromatographic system. The choice of technique depends entirely on the sample matrix.
Protocol 3.1: Extraction from Solid Dosage Forms (e.g., Tablets)
This protocol is designed for the assay of a 1,2,3-thiadiazole derivative in a tablet formulation.
-
Sample Collection: Accurately weigh and collect a representative number of tablets (typically 10-20).
-
Homogenization: Grind the tablets into a fine, uniform powder using a mortar and pestle.[5] This step is critical to ensure that the portion taken for analysis is representative of the whole.
-
Analyte Solubilization: Accurately weigh a portion of the powder equivalent to a single dose and transfer it to a suitable volumetric flask (e.g., 100 mL).
-
Solvent Addition: Add a diluent in which the active ingredient is freely soluble (e.g., 70% of the flask volume). A common starting point is a 50:50 mixture of acetonitrile and water.
-
Extraction: Sonicate the flask for 15-20 minutes to ensure complete dissolution of the analyte from the excipients.
-
Dilution to Volume: Allow the solution to cool to room temperature, then dilute to the final volume with the diluent and mix thoroughly.
-
Clarification: Filter a portion of the solution through a 0.45 µm syringe filter (e.g., PTFE or PVDF, depending on solvent compatibility) to remove insoluble excipients. This protects the HPLC column from clogging and pressure buildup. The filtrate is now ready for injection.
Protocol 3.2: Extraction from Biological Matrix (e.g., Human Plasma)
This protocol uses protein precipitation, a rapid and effective technique for cleaning up plasma samples before LC-MS or sensitive HPLC-UV analysis.
-
Sample Thawing: Thaw frozen plasma samples at room temperature. Vortex briefly to ensure homogeneity.
-
Precipitation: In a microcentrifuge tube, add three parts of cold acetonitrile (-20°C) to one part of plasma (e.g., 600 µL acetonitrile to 200 µL plasma). The cold solvent enhances the precipitation of proteins.
-
Vortexing: Vortex the mixture vigorously for 1-2 minutes to ensure intimate mixing and complete protein denaturation.
-
Centrifugation: Centrifuge the tubes at high speed (e.g., ≥10,000 x g) for 10 minutes at 4°C. This will form a tight pellet of precipitated proteins at the bottom of the tube.
-
Supernatant Transfer: Carefully aspirate the clear supernatant and transfer it to a clean tube. Be cautious not to disturb the protein pellet.
-
Evaporation & Reconstitution (Optional): For increased concentration, the supernatant can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in a smaller volume of mobile phase. This step is crucial for enhancing the sensitivity of the assay.
-
Final Filtration: The resulting solution should be filtered through a 0.22 µm syringe filter before injection.
Caption: Sample preparation workflows for different matrices.
Chromatographic Method & Conditions
The selection of chromatographic parameters is designed to achieve a symmetric peak for the analyte of interest, well-resolved from any impurities or matrix components, within a reasonable runtime. Reversed-phase chromatography is typically the method of choice for heterocyclic compounds of moderate polarity.
-
Column Selection Rationale: A C18 stationary phase is a versatile, robust starting point, offering sufficient hydrophobic retention for a wide range of organic molecules. A column with a 5 µm particle size provides a good balance between efficiency and backpressure.[6][7]
-
Mobile Phase Rationale: Acetonitrile is often preferred over methanol as the organic modifier due to its lower viscosity and stronger elution strength. A low concentration of an acid, such as trifluoroacetic acid (TFA) or formic acid, is added to the aqueous phase to control the ionization of the analytes and silanol groups on the stationary phase, which is crucial for achieving sharp, symmetrical peaks.
-
Detection Rationale: The UV detection wavelength is selected based on the absorbance maximum (λmax) of the 1,2,3-thiadiazole derivative to ensure maximum sensitivity. This is determined by running a UV scan of a standard solution using a photodiode array (PDA) detector.
Table 1: Optimized HPLC-UV Conditions
| Parameter | Condition |
|---|---|
| Instrument | Agilent 1260 Infinity II LC or equivalent |
| Column | ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |
| Gradient | 20% B to 80% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| UV Detection | 254 nm (or analyte-specific λmax) |
| Run Time | 15 minutes |
Method Validation Protocol: A Self-Validating System
Method validation is the documented process that demonstrates an analytical procedure is suitable for its intended purpose.[3][8] The following protocols are based on the ICH Q2(R2) guideline.[4][9]
Table 2: Summary of Validation Parameters and Acceptance Criteria
| Parameter | Purpose | Typical Acceptance Criteria |
|---|---|---|
| Specificity | To ensure the signal is from the analyte only. | Peak purity index > 0.999; Baseline resolution (Rs > 2) from adjacent peaks. |
| Linearity | To demonstrate a proportional response to concentration. | Correlation coefficient (r²) ≥ 0.999. |
| Accuracy | To measure the closeness of results to the true value. | Mean recovery of 98.0% to 102.0% at three concentration levels. |
| Precision | To measure the degree of scatter between measurements. | RSD ≤ 2.0% for repeatability and intermediate precision. |
| Range | The concentration interval where the method is precise, accurate, and linear. | Typically 80% to 120% of the test concentration for assay. |
| LOQ | The lowest amount that can be quantified with acceptable precision and accuracy. | Signal-to-Noise ratio ≥ 10; RSD ≤ 10% at this concentration. |
| Robustness | To measure the method's capacity to remain unaffected by small variations. | System suitability parameters remain within limits; RSD of results ≤ 2.0%. |
Experimental Protocols for Validation
-
Specificity: Analyze blank matrix, placebo, a solution containing the analyte, and a spiked sample. Forced degradation studies (acid, base, oxidative, thermal, photolytic stress) should also be performed to demonstrate that the method can separate the analyte from its degradation products.[7]
-
Linearity: Prepare a series of at least five calibration standards spanning the expected concentration range (e.g., 50% to 150% of the target concentration). Plot the peak area response versus the concentration and perform a linear regression analysis.
-
Accuracy (Recovery): Prepare samples by spiking the blank matrix with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Analyze these samples in triplicate and calculate the percentage recovery.
-
Precision (Repeatability): Perform at least six replicate injections of a standard solution at 100% of the target concentration within the same day, by the same analyst, on the same instrument. Calculate the Relative Standard Deviation (RSD).
-
Precision (Intermediate): Repeat the precision study on a different day, with a different analyst, or on a different instrument to assess the variability.
-
Limit of Quantitation (LOQ): Determine the LOQ by either the signal-to-noise ratio method (typically S/N ≥ 10) or by establishing the lowest concentration that meets the requirements for precision and accuracy.[10]
-
Robustness: Introduce small, deliberate variations to the method parameters one at a time. Examples include varying the mobile phase pH (±0.2 units), column temperature (±5 °C), and flow rate (±10%). Evaluate the impact on system suitability parameters (e.g., retention time, tailing factor, resolution).
Data Interpretation and Troubleshooting
System Suitability: Before any sample analysis, the performance of the chromatographic system must be verified. This is achieved by injecting a standard solution multiple times.
Table 3: System Suitability Test (SST) Criteria
| SST Parameter | Acceptance Limit | Rationale |
|---|---|---|
| Tailing Factor (T) | ≤ 2.0 | Ensures peak symmetry. |
| Theoretical Plates (N) | ≥ 2000 | Measures column efficiency. |
| RSD of Peak Area | ≤ 2.0% (for n≥5 injections) | Demonstrates injection precision. |
| Resolution (Rs) | > 2.0 between analyte and closest peak | Ensures separation from other components. |
Troubleshooting Guide:
| Issue | Potential Cause(s) | Suggested Solution(s) |
|---|---|---|
| Peak Tailing | Active silanol interactions; Column contamination; Incorrect mobile phase pH. | Use a well-end-capped column; Flush column; Adjust mobile phase pH. |
| Peak Splitting | Clogged frit or void at column inlet; Sample solvent incompatible with mobile phase. | Reverse flush column or replace; Dissolve sample in mobile phase. |
| Baseline Drift | Column not equilibrated; Mobile phase composition changing; Detector lamp failing. | Allow for longer equilibration; Check pump performance; Replace lamp. |
| Pressure Fluctuation | Leak in the system; Air bubbles in the pump. | Check fittings for leaks; Degas mobile phase and prime the pump. |
Conclusion
This application note details a systematic and scientifically-grounded approach to the development and validation of an RP-HPLC method for the quantification of 1,2,3-thiadiazole derivatives. By following the outlined protocols for sample preparation, chromatographic optimization, and rigorous validation according to ICH guidelines, laboratories can establish a reliable, robust, and accurate analytical method. This ensures data integrity and supports the development of safe and effective new chemical entities based on the versatile 1,2,3-thiadiazole core.
References
-
Shafi, S., et al. (2021). Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update. Applied Sciences. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,2,3-thiadiazoles. Organic Chemistry Portal. [Link]
-
Al-Juboori, A. M. J., & Al-Masoudi, W. A. (2023). Synthesis, quantification and characterization of 1,3,4-thiadiazole derivatives of ampicillin by HPLC. Journal of Kufa for Chemical Sciences. [Link]
-
Barbooti, M. M., et al. (2021). Titrimetric and Spectrophotometric Determination of Some Thiadiazole Derivatives by Using Amplification Reactions. American Journal of Analytical Chemistry. [Link]
-
ICH. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. [Link]
-
Mazur, D. M., et al. (2023). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. Molecules. [Link]
-
Li, Y., et al. (2022). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography-tandem mass spectrometry. Food Chemistry. [Link]
-
ResearchGate. (n.d.). Development and Validation of a New HPLC Method for Quantification of a Novel Antifungal Drug Based on 1,3,4-Thiadiazole and its Impurities. ResearchGate. [Link]
-
Al-Niaimi, M. H. (2015). Preparing and Characterization of Some Heterocyclic Compounds with Studying Their Biological Activity. ResearchGate. [Link]
-
Bakulev, V. A., & Dehaen, W. (Eds.). (2004). The Chemistry of 1,2,3-Thiadiazoles. John Wiley & Sons. [Link]
-
Ali, A., et al. (2024). RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior. ACS Omega. [Link]
-
European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures. EMA. [Link]
-
MDPI. (2024). Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds. MDPI. [Link]
-
ResearchGate. (n.d.). Mass spectra of thiadiazole derivatives 1, 2, and 3. ResearchGate. [Link]
-
Jo, A., et al. (2022). Validation of an Analytical Method for the Determination of Thiabendazole in Various Food Matrices. Foods. [Link]
-
Szafrański, K., et al. (2024). Design, Synthesis, Analysis, and Cytotoxicity of Novel Heteroaryl Derivatives of Dipyridothiazines. Molecules. [Link]
-
ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. [Link]
-
Phenomenex. (2025). Sample Preparation Techniques for Precision in Analysis. Phenomenex. [Link]
-
European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. EMA. [Link]
-
Abdel-Rehim, M. (2004). New Techniques for Sample Preparation in Analytical Chemistry. DiVA portal. [Link]
Sources
- 1. Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. database.ich.org [database.ich.org]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. Sample Preparation Techniques | Phenomenex [phenomenex.com]
- 6. researchgate.net [researchgate.net]
- 7. thieme-connect.com [thieme-connect.com]
- 8. database.ich.org [database.ich.org]
- 9. ema.europa.eu [ema.europa.eu]
- 10. mdpi.com [mdpi.com]
Application Notes & Protocols: A Framework for Characterizing 4-[2,5-Bis(2,2,2-trifluoroethoxy)phenyl]-1,2,3-thiadiazole as a Novel Enzyme Inhibitor
Abstract
This document provides a comprehensive framework for the initial characterization of 4-[2,5-Bis(2,2,2-trifluoroethoxy)phenyl]-1,2,3-thiadiazole, a novel small molecule, as a potential enzyme inhibitor. Recognizing that this compound is not extensively documented in public literature as an inhibitor, these notes offer a logical, multi-phase workflow designed for researchers in drug discovery and chemical biology. The protocols herein are built on established principles of enzyme kinetics and assay development, emphasizing scientific integrity, data reproducibility, and the proactive identification of potential artifacts. We will guide the user from initial compound handling and primary screening to detailed mechanism of action (MoA) studies, establishing a robust foundation for evaluating its therapeutic or research potential.
Introduction: The Challenge of Novel Compound Characterization
The journey of a new chemical entity (NCE) from synthesis to a validated biological tool or therapeutic lead is contingent on rigorous, systematic characterization. 4-[2,5-Bis(2,2,2-trifluoroethoxy)phenyl]-1,2,3-thiadiazole presents as such a candidate. Its structure, featuring a 1,2,3-thiadiazole core—a group known to act as a bioisostere for other functional groups and to participate in various chemical reactions—and extensive trifluoroethoxy substitutions, suggests potential for unique biological interactions, yet a survey of existing literature reveals no specific, validated enzyme targets.
This guide, therefore, is not centered on a known interaction but rather provides the experimental blueprint to uncover one. We will treat the compound as a true unknown, outlining the necessary steps to:
-
Confirm its inhibitory activity against a chosen enzyme target.
-
Quantify its potency through IC50 determination.
-
Elucidate its kinetic mechanism of action.
-
Establish a basis for future selectivity and specificity profiling.
The causality behind each experimental choice is explained, ensuring that the researcher understands not just what to do, but why they are doing it.
Compound Handling and Preparation: The Foundation of Reliable Data
The physical and chemical properties of a compound dictate its behavior in an aqueous assay environment. Inaccurate concentration, precipitation, or degradation can invalidate downstream results. Given its predicted high lipophilicity (LogP), careful preparation of 4-[2,5-Bis(2,2,2-trifluoroethoxy)phenyl]-1,2,3-thiadiazole is critical.
Table 1: Physicochemical Properties of the Test Compound
| Property | Value | Source |
| IUPAC Name | 4-[2,5-bis(2,2,2-trifluoroethoxy)phenyl]-1,2,3-thiadiazole | PubChem |
| Molecular Formula | C12H8F6N2O2S | PubChem |
| Molecular Weight | 386.26 g/mol | PubChem |
| Predicted LogP | 4.3 | PubChem |
Protocol 2.1: Preparation of Stock Solutions
-
Initial Solubilization: Due to its predicted hydrophobicity, dimethyl sulfoxide (DMSO) is the recommended solvent. Prepare a high-concentration primary stock solution, for example, at 10 mM or 20 mM.
-
Expert Insight: Using the highest quality, anhydrous DMSO is crucial to prevent compound degradation and maintain solubility over time.
-
-
Weighing: Accurately weigh a precise amount of the compound (e.g., 3.86 mg) using a calibrated analytical balance.
-
Dissolution: Add the calculated volume of DMSO to achieve the target concentration (e.g., 1 mL for a 10 mM stock from 3.86 mg). Ensure complete dissolution using gentle vortexing or sonication. Visually inspect the solution for any particulates.
-
Storage: Aliquot the primary stock into smaller volumes in low-binding tubes to minimize freeze-thaw cycles. Store at -20°C or -80°C, protected from light.
-
Working Solutions: On the day of the experiment, prepare intermediate working solutions by diluting the primary stock in DMSO. This prevents the introduction of high DMSO concentrations into the final assay, which can affect enzyme activity. A common practice is to maintain a final assay concentration of DMSO at or below 1%.
Phase 1: Primary Screening and Potency Determination (IC₅₀)
The first objective is to determine if the compound exhibits any inhibitory activity against the enzyme of interest and, if so, to quantify its potency. The half-maximal inhibitory concentration (IC₅₀) is a standard measure of the effectiveness of a compound in inhibiting a specific biological or biochemical function.
Workflow for IC₅₀ Determination
Caption: Workflow for determining the IC₅₀ of a novel inhibitor.
Protocol 3.1: Generic Enzyme Inhibition Assay for IC₅₀
This protocol assumes a generic enzyme that converts a substrate into a product detectable by absorbance or fluorescence.
-
Compound Plating: Prepare a 10-point, 1:3 serial dilution of the compound in DMSO. In a 96-well or 384-well assay plate, dispense a small volume (e.g., 1-2 µL) of each concentration from the dilution series. Include "no inhibitor" (DMSO only) and "no enzyme" controls.
-
Enzyme Addition: Add the enzyme, diluted to its working concentration in the appropriate assay buffer, to each well. The volume should be chosen such that the final DMSO concentration is ≤1%.
-
Pre-incubation: Incubate the plate for a set period (e.g., 15-30 minutes) at the optimal temperature for the enzyme.
-
Expert Insight: This step allows the inhibitor to bind to the enzyme before the reaction starts. This is particularly important for inhibitors that have slow binding kinetics.
-
-
Reaction Initiation: Add the substrate to all wells to start the reaction.
-
Signal Detection: Immediately place the plate in a plate reader and measure the signal (e.g., absorbance at 405 nm, fluorescence at Ex/Em 485/520 nm) over a defined period (kinetic read) or at a single endpoint after a fixed time.
-
Data Analysis:
-
Calculate the reaction rate (V) for each well (e.g., change in signal/minute).
-
Normalize the data to your controls. Calculate percent inhibition for each concentration using the formula: % Inhibition = 100 * (1 - (V_inhibitor - V_no_enzyme) / (V_DMSO - V_no_enzyme))
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data using non-linear regression to a sigmoidal dose-response curve (variable slope) to determine the IC₅₀ value.
-
Table 2: Example IC₅₀ Data Layout
| [Inhibitor] (µM) | Log [Inhibitor] | Avg. Rate (Signal/min) | % Inhibition |
| 100 | 2.00 | 0.05 | 95.2 |
| 33.3 | 1.52 | 0.11 | 89.5 |
| 11.1 | 1.05 | 0.25 | 76.2 |
| 3.70 | 0.57 | 0.55 | 47.6 |
| 1.23 | 0.09 | 0.82 | 21.9 |
| 0.41 | -0.39 | 0.98 | 6.7 |
| 0.14 | -0.86 | 1.04 | 1.0 |
| 0.00 (DMSO) | - | 1.05 | 0.0 |
Phase 2: Mechanism of Action (MoA) Elucidation
Once potency is established, understanding how the compound inhibits the enzyme is the next critical step. MoA studies reveal whether the inhibitor competes with the substrate, binds to a separate (allosteric) site, or binds only to the enzyme-substrate complex. This is determined by measuring enzyme kinetics at varying substrate and inhibitor concentrations.
Kinetic Models of Enzyme Inhibition
Caption: Distinguishing mechanisms of reversible enzyme inhibition.
Protocol 4.1: Michaelis-Menten Kinetics for MoA Determination
-
Experimental Design: Create a matrix of experiments. You will vary the substrate concentration across a wide range (e.g., 0.2x to 10x the known Kₘ value) and test each substrate concentration against a fixed set of inhibitor concentrations (e.g., 0, 0.5x IC₅₀, 1x IC₅₀, 2x IC₅₀).
-
Assay Execution: For each condition in the matrix, perform the enzyme assay as described in Protocol 3.1. It is critical to measure the initial reaction velocity (V₀), which requires a kinetic read during the linear phase of the reaction.
-
Data Analysis:
-
For each inhibitor concentration, plot the initial velocity (V₀) against the substrate concentration [S].
-
Fit this data to the Michaelis-Menten equation: V₀ = (Vmax * [S]) / (Km + [S])
-
This will yield apparent Vₘₐₓ and Kₘ values for each inhibitor concentration.
-
Interpretation:
-
Competitive: Vₘₐₓ remains constant, but Kₘ increases with inhibitor concentration.
-
Non-competitive: Vₘₐₓ decreases, but Kₘ remains constant.
-
Uncompetitive: Both Vₘₐₓ and Kₘ decrease, and their ratio remains constant.
-
-
Alternatively, data can be visualized using a Lineweaver-Burk (double reciprocal) plot (1/V₀ vs. 1/[S]), where the changes in x-intercept, y-intercept, and slope clearly distinguish the inhibition modality.
-
Trustworthiness: Ensuring Self-Validating Systems
A protocol is only as good as the controls that validate it. For a novel compound, it is paramount to rule out assay artifacts that can mimic true inhibition.
Key Considerations for Data Integrity:
-
Compound Interference: The trifluoroethoxy groups might confer fluorescent properties. Always run a control with the compound and substrate but no enzyme to check for autofluorescence or quenching of the substrate/product signal.
-
Solubility Limits: At higher concentrations, the compound may precipitate out of the aqueous assay buffer, leading to a sharp drop in activity that can be mistaken for potent inhibition. Visually inspect plates and check for non-ideal dose-response curve shapes (e.g., slopes much steeper than -1).
-
Time-Dependent Inhibition: Some compounds inhibit enzymes irreversibly or with slow-binding kinetics. Varying the pre-incubation time between the enzyme and inhibitor (Protocol 3.1, Step 3) can reveal if the IC₅₀ value changes, suggesting a more complex MoA.
Conclusion and Future Directions
This document provides the foundational protocols to perform a robust initial characterization of 4-[2,5-Bis(2,2,2-trifluoroethoxy)phenyl]-1,2,3-thiadiazole as a potential enzyme inhibitor. By following this phased approach from basic potency testing to detailed mechanistic studies, researchers can generate high-quality, reproducible data. A confirmed, potent, and well-characterized inhibitor can then be advanced to the next critical stage: selectivity profiling , where its activity is tested against a panel of related enzymes to determine its specificity—a key determinant of its potential as a research tool or therapeutic agent.
References
-
Aldrich, A., et al. (2017). "Best practices in quantitative high-throughput screening". British Journal of Pharmacology. Available at: [Link]
-
Kozik, V., et al. (2021). "The effect of DMSO on protein stability". Journal of Biomolecular Structure & Dynamics. Available at: [Link]
-
Copeland, R. A. (2005). "Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists". John Wiley & Sons. (General principles are widely cited; a representative academic source is provided). Available at: [Link]
-
Sebaugh, J. L. (2011). "Guidelines for accurate EC50/IC50 estimation". Pharmaceutical Statistics. Available at: [Link]
-
Johnson, K. A., & Goody, R. S. (2011). "The Original Michaelis Constant: Translation of the 1913 Michaelis-Menten Paper". Biochemistry. Available at: [Link]
-
Lineweaver, H., & Burk, D. (1934). "The Determination of Enzyme Dissociation Constants". Journal of the American Chemical Society. Available at: [Link]
Application Notes and Protocols for Cellular Imaging with Fluorinated Compounds
Introduction: A New Paradigm in Cellular Imaging
In the dynamic fields of cell therapy, immunology, and drug development, the ability to non-invasively track cells in vivo is paramount. Traditional imaging methods often lack the specificity and quantitative power required for rigorous scientific inquiry. Fluorine-19 (¹⁹F) Magnetic Resonance Imaging (MRI) has emerged as a powerful and versatile tool that addresses these limitations, offering a background-free and quantitative approach to cellular imaging.[1][2] This is because most biological tissues have negligible endogenous fluorine, allowing for the unambiguous detection of exogenously administered fluorinated probes.[1][2]
This comprehensive guide provides researchers, scientists, and drug development professionals with a deep understanding of the principles, applications, and protocols for cellular imaging using fluorinated compounds. Moving beyond a simple recitation of steps, this document elucidates the rationale behind experimental choices, ensuring a robust and reproducible methodology.
The Foundational Principle: Why ¹⁹F MRI Excels for Cell Tracking
The utility of ¹⁹F MRI for cellular imaging hinges on several key advantages over conventional techniques, such as those using superparamagnetic iron oxides (SPIOs).[1]
-
Exceptional Specificity: The near-absence of a natural ¹⁹F background signal in the body ensures that any detected signal originates solely from the administered fluorinated probe. This creates a high contrast-to-noise ratio, enabling the generation of specific "hotspot" images that pinpoint the location of labeled cells.[1]
-
Quantitative Accuracy: Unlike contrast agents that indirectly affect the surrounding proton signal, the ¹⁹F MRI signal intensity is directly proportional to the number of fluorine nuclei present.[1] This unique feature allows for the accurate quantification of labeled cells within a region of interest, a crucial parameter for evaluating the efficacy of cell-based therapies and drug delivery systems.[3]
-
Non-Invasive and Longitudinal Monitoring: As an MRI-based technique, ¹⁹F imaging is non-invasive and does not use ionizing radiation, making it ideal for longitudinal studies in preclinical models and with translational potential to human subjects.[4] This allows for the repeated visualization of cell migration, persistence, and biodistribution over time.
However, a primary challenge of ¹⁹F MRI is its inherently lower sensitivity compared to other molecular imaging modalities, often requiring the local concentration of the ¹⁹F agent to be in the millimolar range for successful detection.[1][5] Strategies to overcome this include the use of highly fluorinated probes and optimization of MRI acquisition parameters.[5]
Choosing Your Weapon: A Guide to Fluorinated Probes
The success of any ¹⁹F MRI cell tracking experiment begins with the selection of an appropriate fluorinated probe. Perfluorocarbons (PFCs) are the most commonly used agents due to their high fluorine content, chemical inertness, and biological stability.[4] These are typically formulated as nanoemulsions for efficient cellular uptake.[3][4]
| Probe Name | Chemical Structure | Key Characteristics | Common Applications |
| Perfluoro-15-crown-5-ether (PFCE) | Cyclic ether | Single sharp ¹⁹F resonance peak, minimizing chemical shift artifacts. High number of equivalent fluorine atoms (20 F). | Cell tracking, oxygen tension measurement. |
| Perfluorooctyl Bromide (PFOB) | Linear alkane | Multiple ¹⁹F resonance peaks. Has been used in blood substitute formulations. | Cell tracking, lung imaging. |
| Perfluoropolyether (PFPE) | Polymer | High fluorine content and biocompatibility. Can have multiple resonance peaks depending on the formulation. | Cell tracking, particularly for sensitive cell types. |
Note: T1 and T2 relaxation times are dependent on the specific formulation, temperature, and magnetic field strength.[6][7]
Workflow for Cellular Imaging with Fluorinated Compounds
The overall process of a typical ¹⁹F MRI cell tracking experiment can be broken down into several key stages, from probe selection and cell labeling to in vivo imaging and data analysis.
Sources
- 1. How to 19F MRI: applications, technique, and getting started - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 4. studenttheses.uu.nl [studenttheses.uu.nl]
- 5. edepot.wur.nl [edepot.wur.nl]
- 6. Characterization of perfluorocarbon relaxation times and their influence on the optimization of fluorine-19 MRI at 3 tesla - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Perfluorocarbons-Based 19F Magnetic Resonance Imaging in Biomedicine - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Development of 4-[2,5-Bis(2,2,2-trifluoroethoxy)phenyl]-1,2,3-thiadiazole Analogs as Novel Anticancer Agents
For Distribution to: Researchers, Scientists, and Drug Development Professionals
Abstract
The pursuit of novel chemical entities with therapeutic potential against cancer remains a cornerstone of medicinal chemistry. This document provides a comprehensive guide for the design, synthesis, and biological evaluation of analogs based on the 4-[2,5-Bis(2,2,2-trifluoroethoxy)phenyl]-1,2,3-thiadiazole scaffold. The 1,2,3-thiadiazole ring is a versatile heterocycle known for a wide range of biological activities, including anticancer properties.[1][2] Coupled with the 2,5-bis(2,2,2-trifluoroethoxy)phenyl moiety, which has been associated with promising anticancer and anti-diabetic activities in related heterocyclic systems, this lead compound presents a compelling starting point for a structure-activity relationship (SAR) study.[3][4] These application notes and protocols are designed to provide researchers with the necessary framework to systematically explore the chemical space around this novel scaffold, with the ultimate goal of identifying potent and selective anticancer agents.
Introduction: The Rationale for SAR Studies on the 4-[2,5-Bis(2,2,2-trifluoroethoxy)phenyl]-1,2,3-thiadiazole Scaffold
Structure-Activity Relationship (SAR) studies are a fundamental pillar of drug discovery, enabling the systematic exploration of how chemical structure influences biological activity.[1][5] By iteratively modifying a lead compound and assessing the impact on its pharmacological profile, researchers can identify key molecular features responsible for potency, selectivity, and pharmacokinetic properties.[6] The lead compound, 4-[2,5-Bis(2,2,2-trifluoroethoxy)phenyl]-1,2,3-thiadiazole, is a promising candidate for an SAR-driven anticancer drug discovery program for several reasons:
-
The Privileged 1,2,3-Thiadiazole Core: The 1,2,3-thiadiazole nucleus is present in a variety of biologically active compounds and is known to exhibit anticancer, antiviral, and antimicrobial activities.[7] Its unique electronic and steric properties make it an attractive scaffold for interacting with biological targets.
-
The Bioactive 2,5-Bis(2,2,2-trifluoroethoxy)phenyl Moiety: The trifluoroethoxy substitution pattern on the phenyl ring is of particular interest. Related compounds bearing this moiety have demonstrated significant cytotoxic efficacy against glioblastoma and other cancer cell lines.[3][4] The electron-withdrawing nature of the trifluoroethoxy groups can influence the overall electronic distribution of the molecule, potentially enhancing its interaction with target proteins.
-
Synergistic Potential: The combination of the 1,2,3-thiadiazole ring with the 2,5-bis(2,2,2-trifluoroethoxy)phenyl group presents an opportunity for synergistic effects, leading to enhanced potency and a unique pharmacological profile.
This guide will outline a strategic approach to building an SAR library around this lead compound, from initial analog design and synthesis to comprehensive biological evaluation.
Strategic Design of the Analog Library
A successful SAR campaign relies on a well-designed library of analogs that systematically probes the key structural features of the lead compound. For the 4-[2,5-Bis(2,2,2-trifluoroethoxy)phenyl]-1,2,3-thiadiazole scaffold, we propose a multi-pronged approach focusing on modifications to both the phenyl ring and the thiadiazole core.
Modifications of the Phenyl Ring
The 2,5-bis(2,2,2-trifluoroethoxy)phenyl moiety offers several avenues for modification to probe the importance of the substitution pattern and the nature of the substituents.
-
Positional Isomers: Synthesize analogs where the trifluoroethoxy groups are moved to other positions on the phenyl ring (e.g., 2,4- or 3,5-disubstituted) to understand the spatial requirements for activity.
-
Bioisosteric Replacements: Replace one or both trifluoroethoxy groups with other electron-withdrawing or lipophilic groups to evaluate the impact on potency and physicochemical properties. Examples of bioisosteres include:
-
Pentafluorosulfanyl (SF₅)
-
Trifluoromethyl (CF₃)
-
Halogens (Cl, Br, F)
-
Cyano (CN)
-
-
Introduction of Hydrogen Bond Donors/Acceptors: Incorporate small groups capable of hydrogen bonding (e.g., -OH, -NH₂, -OCH₃) at various positions to explore potential interactions with the biological target.
Modifications of the 1,2,3-Thiadiazole Ring
While the 1,2,3-thiadiazole core is a key feature, subtle modifications can provide valuable SAR data.
-
Substitution at the 5-position: Although the Hurd-Mori synthesis (outlined below) typically yields 4-substituted thiadiazoles, alternative synthetic routes could allow for the introduction of small alkyl or aryl groups at the 5-position to probe for additional binding pockets.
-
Scaffold Hopping: Replace the 1,2,3-thiadiazole ring with other five-membered heterocycles known for similar biological activities, such as:
-
1,3,4-Thiadiazole
-
1,2,4-Oxadiazole
-
Thiazole
-
Isoxazole
-
The following diagram illustrates the proposed SAR exploration strategy:
Caption: SAR strategy for analog development.
Experimental Protocols
The following protocols provide a detailed methodology for the synthesis and biological evaluation of the proposed analogs.
General Synthetic Protocol: Hurd-Mori Cyclization for 1,2,3-Thiadiazole Formation
The Hurd-Mori reaction is a classical and reliable method for the synthesis of 4-substituted-1,2,3-thiadiazoles from hydrazones and thionyl chloride.[8] A plausible synthetic route to the lead compound and its analogs is outlined below.
Step 1: Synthesis of 2,5-Bis(2,2,2-trifluoroethoxy)acetophenone (and analogs)
The synthesis will likely begin with the appropriate substituted benzoic acid, which is then converted to the corresponding acetophenone. The synthesis of the key intermediate, 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid, has been previously reported.[3]
Protocol:
-
To a solution of the substituted benzoic acid (1.0 eq) in a suitable solvent (e.g., anhydrous THF), add a chlorinating agent (e.g., oxalyl chloride, 1.2 eq) and a catalytic amount of DMF.
-
Stir the reaction at room temperature for 2-4 hours until the evolution of gas ceases.
-
Remove the solvent under reduced pressure to obtain the crude acid chloride.
-
In a separate flask, prepare a solution of a suitable organometallic reagent (e.g., methylmagnesium bromide, 1.5 eq) in an anhydrous ether solvent.
-
Cool the organometallic solution to 0°C and slowly add the crude acid chloride dissolved in anhydrous THF.
-
Allow the reaction to warm to room temperature and stir for an additional 2-3 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired acetophenone.
Step 2: Formation of the Hydrazone Intermediate
Protocol:
-
To a solution of the substituted acetophenone (1.0 eq) in ethanol, add hydrazine hydrate (1.2 eq) and a catalytic amount of acetic acid.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.
-
Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
The crude hydrazone can often be used in the next step without further purification. If necessary, purify by recrystallization or column chromatography.
Step 3: Hurd-Mori Cyclization to the 1,2,3-Thiadiazole
Protocol:
-
To a solution of the crude hydrazone (1.0 eq) in a suitable solvent (e.g., dichloromethane or toluene), add thionyl chloride (2.0-3.0 eq) dropwise at 0°C.
-
Allow the reaction to warm to room temperature and then heat to reflux for 6-12 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and carefully quench with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to afford the final 4-substituted-1,2,3-thiadiazole analog.
The following diagram illustrates the general synthetic workflow:
Caption: Tiered biological evaluation workflow.
Data Analysis and Interpretation
The data generated from the synthesis and biological evaluation of the analog library will be compiled and analyzed to establish clear SAR trends.
Quantitative SAR (QSAR) Data Table
A well-structured table is essential for visualizing the relationships between chemical structure and biological activity.
| Analog ID | R¹ | R² | R³ | R⁴ | Other Modifications | IC₅₀ (µM) - MCF-7 | IC₅₀ (µM) - A549 | IC₅₀ (µM) - HCT116 | Apoptosis Induction (Fold Change) |
| Lead | H | OCH₂CF₃ | H | OCH₂CF₃ | - | Value | Value | Value | Value |
| A-01 | OCH₂CF₃ | H | H | OCH₂CF₃ | Positional Isomer | Value | Value | Value | Value |
| A-02 | H | CF₃ | H | OCH₂CF₃ | Bioisostere | Value | Value | Value | Value |
| A-03 | H | OCH₂CF₃ | OH | OCH₂CF₃ | H-Bond Donor | Value | Value | Value | Value |
| B-01 | H | OCH₂CF₃ | H | OCH₂CF₃ | C5-Methyl | Value | Value | Value | Value |
| C-01 | - | - | - | - | 1,3,4-Thiadiazole | Value | Value | Value | Value |
Note: R¹, R², R³, R⁴ refer to positions on the phenyl ring.
Interpreting SAR Data
The analysis of the QSAR data will focus on identifying key trends:
-
Impact of Phenyl Ring Substitution: Compare the activity of positional isomers and bioisosteric replacements to understand the optimal electronic and steric profile of the phenyl ring.
-
Role of the Thiadiazole Core: Evaluate the activity of analogs with modifications to the thiadiazole ring and scaffold hopping analogs to determine the importance of this heterocycle for the observed biological activity.
-
Correlation with Physicochemical Properties: Analyze the relationship between activity and calculated physicochemical properties (e.g., cLogP, molecular weight, polar surface area) to guide the design of analogs with improved drug-like properties.
Conclusion and Future Directions
These application notes and protocols provide a robust framework for conducting a comprehensive SAR study of 4-[2,5-Bis(2,2,2-trifluoroethoxy)phenyl]-1,2,3-thiadiazole analogs. By systematically exploring the chemical space around this promising lead compound, researchers can identify novel anticancer agents with enhanced potency and selectivity. Promising candidates identified through this workflow can then be advanced to more complex preclinical studies, including in vivo efficacy and pharmacokinetic profiling, with the ultimate goal of developing a new generation of cancer therapeutics.
References
-
Oncodesign Services. (n.d.). Structure-Activity Relationship (SAR) Studies. Retrieved from [Link]
-
Bajusz, D., & Keserű, G. M. (2016). On Exploring Structure Activity Relationships. Current topics in medicinal chemistry, 16(13), 1436–1446. [Link]
- Vertex AI Search. (2025).
-
Manukumar, H. M., Chandrashekar, B., Rakesh, S., Nagashree, S., & Umesha, S. (2022). 2,5-Bis(2,2,2-trifluoroethoxy)phenyl-tethered 1,3,4-Oxadiazoles Derivatives: Synthesis, In Silico Studies, and Biological Assessment as Potential Candidates for Anti-Cancer and Anti-Diabetic Agent. Pharmaceuticals, 15(12), 1547. [Link]
-
Collaborative Drug Discovery. (n.d.). SAR: Structure Activity Relationships. Retrieved from [Link]
-
Li, Y., et al. (2023). Design and Synthesis of Marine Sarocladione Derivatives with Potential Anticancer Activity. Marine Drugs, 21(7), 398. [Link]
-
Saeed, A., et al. (2017). Thiadiazole derivatives as anticancer agents. Archivum Immunologiae et Therapiae Experimentalis, 65(4), 337-349. [Link]
-
Manukumar, H. M., et al. (2023). Vetting of New 2,5-Bis (2,2,2-trifluoroethoxy) Phenyl-Linked 1,3-Thiazolidine-4-one Derivatives as AURKA and VEGFR-2 Inhibitor Antiglioma Agents Assisted with In Vitro and In Silico Studies. ACS Omega, 8(46), 44265-44280. [Link]
-
ResearchGate. (n.d.). (PDF) Thiadiazole derivatives as anticancer agents. Retrieved from [Link]
-
Kouassi, A. M., et al. (2020). Anticancer Activities and QSAR Study of Novel Agents with a Chemical Profile of Benzimidazolyl-Retrochalcone. Computational Chemistry, 8(4), 55-73. [Link]
-
ResearchGate. (n.d.). A New Type of Synthesis of 1,2,3-Thiadiazole and 1,2,3-Diazaphosphole Derivatives Via-Hurd-Mori Cyclization. Retrieved from [Link]
-
Gümüş, F. (2021). Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. Molecules, 26(11), 3349. [Link]
-
Karczmarzyk, Z., et al. (2021). New 1,3,4-Thiadiazole Derivatives with Anticancer Activity. Molecules, 26(13), 3990. [Link]
-
Rodriguez-Perez, R., & Bajorath, J. (2020). Interpreting quantitative structure-activity relationship models to guide drug discovery. Journal of Chemical Information and Modeling, 60(11), 5323-5330. [Link]
-
National Center for Biotechnology Information. (n.d.). Advances, opportunities, and challenges in methods for interrogating the structure activity relationships of natural products. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Medicinal Chemistry: Drug Design Strategies and SAR Optimization. Retrieved from [Link]
-
ResearchGate. (n.d.). Preparations, Reactions and Biological Activities of 1,3,4-Thiadiazole Derivatives: Reviewing Study. Retrieved from [Link]
-
Wang, S., et al. (2022). Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. Molecules, 27(1), 226. [Link]
-
AZoLifeSciences. (2021, February 1). Exploring the Structure-Activity Relationship (SAR) of Drugs. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. Retrieved from [Link]
-
Hilaris Publisher. (n.d.). Novel Strategies in Anticancer Drug Design: Targeting the Unexplored Pathways. Retrieved from [Link]
-
bepress. (n.d.). A review on the 1,3,4-Thiadiazole as Anticancer Activity. Retrieved from [Link]
-
ISRES Publishing. (n.d.). 174 Thiadiazoles and Their Properties. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Minireview of Synthesis Process of 1,3,4-Thiadiazole Derivatives. Retrieved from [Link]
- Sarcouncil. (2025).
Sources
- 1. Structure-Activity Relationship (SAR) Studies | Oncodesign Services [oncodesign-services.com]
- 2. 2,5-Bis(2,2,2-trifluoroethoxy)phenyl-tethered 1,3,4-Oxadiazoles Derivatives: Synthesis, In Silico Studies, and Biological Assessment as Potential Candidates for Anti-Cancer and Anti-Diabetic Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vetting of New 2,5-Bis (2,2,2-trifluoroethoxy) Phenyl-Linked 1,3-Thiazolidine-4-one Derivatives as AURKA and VEGFR-2 Inhibitor Antiglioma Agents Assisted with In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. On Exploring Structure Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 5. azolifesciences.com [azolifesciences.com]
- 6. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Application Notes & Protocols: A Comprehensive Guide to the Handling and Storage of Trifluoroethoxy-Containing Reagents
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
Trifluoroethoxy-containing reagents are integral to modern drug discovery and materials science, prized for their ability to impart unique physicochemical properties such as enhanced metabolic stability, lipophilicity, and bioavailability.[1][2][3] The strong electron-withdrawing nature of the trifluoroethoxy group significantly influences molecular interactions and pharmacokinetics, making these reagents powerful tools in the design of novel therapeutics and advanced materials.[1][2] However, their utility is matched by a need for stringent handling and storage protocols to ensure both personnel safety and experimental integrity. This guide provides a comprehensive framework for the safe and effective use of these valuable compounds, grounded in an understanding of their inherent chemical properties and potential hazards.
Core Principles: Understanding the Hazards
A foundational understanding of the risks associated with trifluoroethoxy-containing reagents is paramount. While the specific hazard profile varies with the complete molecular structure, the presence of the trifluoroethoxy group often contributes to flammability, toxicity, and corrosivity.
Inherent Chemical Properties & Associated Risks
The trifluoroethoxy moiety (-OCH₂CF₃) is highly fluorinated, which lends it stability but also contributes to the specific reactivity and hazard profile of the parent molecule. Many reagents, such as 2,2,2-Trifluoroethanol, are flammable liquids with vapors that can form explosive mixtures with air.[4][5]
Primary Hazard Profile
It is crucial to consult the Safety Data Sheet (SDS) for each specific reagent. However, a general hazard profile can be summarized as follows.
| Hazard Class | Description & Causality | Typical Precautionary Statements |
| Flammability | Many trifluoroethoxy compounds are volatile liquids with low flash points. Vapors can travel to an ignition source and flash back.[5] | P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.[6] P233: Keep container tightly closed.[6] |
| Acute Toxicity | Significant toxicity via inhalation and ingestion is common.[4] The high volatility of some reagents increases the risk of respiratory exposure. | P260: Do not breathe mist or vapors. P271: Use only outdoors or in a well-ventilated area.[7] |
| Corrosivity / Irritation | These reagents can cause severe skin irritation and serious eye damage upon contact.[6][7] | P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[7] |
| Organ Toxicity | Prolonged or repeated exposure may cause damage to specific organs. | P201: Obtain special instructions before use. P308+P313: IF exposed or concerned: Get medical advice/attention. |
| Peroxide Formation | Ethers containing the trifluoroethoxy group can form explosive peroxides upon exposure to air and light over time.[8] | Store away from heat and light. Date containers upon receipt and opening.[8] |
Laboratory Safety Infrastructure
Safe handling is predicated on a multi-layered approach, combining engineering controls, diligent work practices, and appropriate personal protective equipment (PPE).
Engineering Controls
-
Fume Hood: All manipulations of trifluoroethoxy-containing reagents must be performed inside a certified chemical fume hood to prevent inhalation of toxic and flammable vapors.[9]
-
Inert Atmosphere: For air- and moisture-sensitive applications, a glovebox or Schlenk line is required to maintain an inert atmosphere of nitrogen or argon.[10][11]
Personal Protective Equipment (PPE)
A standard PPE ensemble is mandatory for all personnel handling these reagents.
| PPE Item | Specification & Rationale |
| Eye Protection | Chemical splash goggles are required to protect against splashes and vapors. |
| Lab Coat | A flame-resistant lab coat provides a critical barrier against spills and potential fires. |
| Gloves | Nitrile gloves are generally recommended for incidental contact.[9] Double-gloving is a prudent practice to increase protection. Always change gloves immediately upon contamination. |
| Footwear | Closed-toe shoes made of a non-porous material are mandatory. |
Emergency Preparedness
Before beginning work, all personnel must verify the location and operational status of:
-
Safety Shower & Eyewash Station
-
ABC-type or D-class fire extinguisher. Do NOT use water or carbon dioxide extinguishers on fires involving many reactive organometallic reagents. [12]
-
Spill Kit containing an inert absorbent material like sand or powdered lime.[12]
Storage & Inventory Management
Proper storage is critical to maintaining reagent stability and preventing hazardous situations.
| Storage Parameter | Guideline | Rationale |
| Atmosphere | Store under a blanket of inert gas (Nitrogen or Argon).[13] | Prevents degradation from atmospheric moisture and oxygen, and reduces the risk of peroxide formation in ethers.[11] |
| Temperature | Store in a cool, dry place. Some reagents may require refrigeration below 10°C; consult the SDS.[12] | Reduces vapor pressure, minimizes degradation rates, and lowers flammability risk. |
| Container | Keep in the original manufacturer's container, such as a Sure/Seal™ bottle.[12][13] The metal shipping can should be retained for secondary containment.[12] | These containers are designed and tested for chemical compatibility and feature septa that allow for safe transfer under inert atmosphere. |
| Location | Store away from heat, sparks, and open flames. Do not store with flammable materials or in a standard flammable solvents cabinet unless specified.[13] Segregate from incompatible chemicals like oxidizers, acids, and bases.[14] | Prevents accidental ignition and violent reactions. |
| Labeling | All containers must be clearly labeled with the chemical name and primary hazard warnings.[14] Containers should be dated upon receipt and upon opening.[8] | Ensures proper identification and tracking of shelf-life, which is critical for peroxide-forming compounds. |
Standard Operating Protocols
The following protocols represent best practices for common laboratory manipulations. They must be adapted to the specific requirements of your experiment and institutional policies.
Protocol 4.1: Inert Atmosphere Transfer of Liquid Reagents
This protocol describes the transfer of an air- and moisture-sensitive trifluoroethoxy-containing reagent from a Sure/Seal™ bottle to a reaction flask using a double-tipped needle (cannula).
Causality: This technique prevents the reagent from coming into contact with air or water, which could decompose the reagent, compromise the experiment, or create a hazardous situation. The positive pressure of inert gas is the driving force for the liquid transfer.
Caption: Workflow for inert atmosphere liquid transfer.
-
Preparation:
-
Thoroughly dry the reaction flask and equip it with a magnetic stir bar and a rubber septum.
-
Flame-dry the flask under vacuum and allow it to cool to room temperature.
-
Backfill the flask with a positive pressure of dry nitrogen or argon, venting through an oil bubbler.
-
-
System Setup:
-
Securely clamp both the reagent bottle and the reaction flask inside a chemical fume hood.
-
Using a clean, dry needle attached to the inert gas line, pierce the septum of the reagent bottle to create a slight positive pressure.
-
-
Cannula Transfer:
-
Take a clean, oven-dried double-tipped needle (cannula). Pierce the septum of the reagent bottle with one end, ensuring the tip remains in the headspace above the liquid.
-
Pierce the septum of the reaction flask with the other end. This purges the cannula with inert gas.
-
Carefully lower the cannula tip in the reagent bottle into the liquid. The positive pressure will push the liquid through the cannula into the reaction flask.
-
To stop the transfer, raise the cannula tip out of the liquid and back into the headspace.
-
-
Completion:
-
Once the desired volume is transferred, remove the cannula from the reagent bottle first, then from the reaction flask. This prevents siphoning.
-
Replace the needles with septa or glass stoppers as appropriate.
-
Protocol 4.2: Quenching and Deactivation
Residual or excess reagents must be safely neutralized before disposal. This protocol is designed for small quantities (<5 g or 5 mL).
Causality: The process involves a stepwise reduction in reactivity. The reagent is first diluted in a non-reactive solvent to manage the reaction rate and dissipate heat. A less reactive alcohol (isopropanol) is added slowly to perform the initial quench, followed by a more reactive alcohol (methanol or ethanol), and finally water to ensure complete deactivation.[15]
Sources
- 1. researchgate.net [researchgate.net]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. carlroth.com [carlroth.com]
- 5. mmbio.byu.edu [mmbio.byu.edu]
- 6. tcichemicals.com [tcichemicals.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. Guidelines for Safe Laboratory Practices : NextGen Protocols [nextgen-protocols.org]
- 9. amherst.edu [amherst.edu]
- 10. pnnl.gov [pnnl.gov]
- 11. sigmaaldrich.cn [sigmaaldrich.cn]
- 12. Safe Handling of Pyrophoric Liquids | Environmental Health and Safety | Oregon State University [ehs.oregonstate.edu]
- 13. Pyrophoric Reagents Handling in Research Labs | Environmental Health and Safety - Office of the Vice President for Research | The University of Iowa [ehs.research.uiowa.edu]
- 14. ethz.ch [ethz.ch]
- 15. chemistry.nd.edu [chemistry.nd.edu]
Troubleshooting & Optimization
1,2,3-Thiadiazole Synthesis Technical Support Center
Welcome to the technical support center for 1,2,3-thiadiazole synthesis. This resource is designed for researchers, scientists, and professionals in drug development to navigate the complexities of synthesizing this important heterocyclic scaffold. Here, we will address common challenges and provide actionable, field-tested solutions to improve your reaction yields and streamline your workflow.
Frequently Asked Questions (FAQs)
Q1: My Hurd-Mori synthesis of a 1,2,3-thiadiazole is resulting in a low yield. What are the most common causes?
Low yields in the Hurd-Mori reaction, the reaction of a hydrazone with thionyl chloride, are frequently encountered. The primary culprits often lie in three areas: the quality of the starting materials, the control of reaction conditions, and the presence of side reactions.
-
Starting Material Impurities: The purity of the starting hydrazone is critical. Impurities can interfere with the cyclization process. It is highly recommended to use freshly prepared or purified hydrazones.
-
Reaction Temperature: The reaction is typically exothermic. Poor temperature control can lead to the formation of undesirable byproducts. Maintaining the recommended temperature range, often between 0 and 10 °C during the addition of thionyl chloride, is crucial for maximizing the yield of the desired 1,2,3-thiadiazole.
-
Stoichiometry of Thionyl Chloride: An excess of thionyl chloride can lead to the formation of chlorinated byproducts and decomposition of the target molecule. Conversely, an insufficient amount will result in incomplete conversion of the hydrazone. Careful optimization of the thionyl chloride stoichiometry is essential.
-
Moisture: Thionyl chloride reacts violently with water. The presence of moisture in the reaction setup can consume the reagent and introduce unwanted side reactions, significantly lowering the yield. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
Q2: I am observing the formation of a significant amount of a dark, tarry substance in my reaction mixture. What is it and how can I prevent it?
The formation of dark, insoluble materials is a common issue, often attributed to the decomposition of the starting material or the product under the reaction conditions. This is particularly prevalent when dealing with electron-rich aromatic or heteroaromatic hydrazones.
To mitigate this, consider the following:
-
Slower Addition of Thionyl Chloride: Adding the thionyl chloride dropwise at a low temperature can help to control the exotherm and minimize localized overheating, which can lead to decomposition.
-
Choice of Solvent: The polarity of the solvent can influence the stability of the intermediates. While dichloromethane (DCM) and chloroform are commonly used, exploring other aprotic solvents like toluene or 1,4-dioxane might be beneficial for specific substrates.
-
Use of a Base: The Hurd-Mori reaction generates two equivalents of hydrogen chloride (HCl). This acidic byproduct can catalyze decomposition pathways. The addition of a non-nucleophilic base, such as pyridine or triethylamine, can neutralize the HCl as it is formed, often leading to a cleaner reaction and improved yield.
Troubleshooting Guide
This section provides a systematic approach to troubleshooting common issues encountered during 1,2,3-thiadiazole synthesis.
Issue 1: Low or No Product Formation
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inactive Thionyl Chloride | Use a fresh bottle of thionyl chloride or distill the existing stock. | Restoration of reactivity and product formation. |
| Poor Quality Hydrazone | Recrystallize or purify the hydrazone by column chromatography before use. | Increased conversion to the desired product. |
| Incorrect Reaction Temperature | Use a cryostat or an ice-salt bath to maintain a consistent low temperature during reagent addition. | Minimized side reactions and improved yield. |
| Presence of Water | Thoroughly dry all glassware and use anhydrous solvents. Perform the reaction under an inert atmosphere. | Reduced decomposition of thionyl chloride and a cleaner reaction profile. |
Issue 2: Formation of Multiple Products (Poor Selectivity)
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Side Reactions Catalyzed by HCl | Add a non-nucleophilic base (e.g., pyridine) to the reaction mixture to scavenge the generated HCl. | Suppression of acid-catalyzed side reactions and increased selectivity for the 1,2,3-thiadiazole. |
| Over-reaction or Decomposition | Reduce the reaction time and/or temperature. Monitor the reaction progress closely by TLC or LC-MS. | Minimized formation of degradation products. |
| Alternative Cyclization Pathways | For certain substrates, alternative cyclization pathways may be favored. Consider alternative synthetic routes, such as the Pechmann reaction for 4-hydroxy-1,2,3-thiadiazoles. | Formation of the desired isomer with higher purity. |
Experimental Protocols
Protocol 1: General Procedure for the Hurd-Mori Synthesis of 4-Phenyl-1,2,3-thiadiazole
Materials:
-
Acetophenone hydrazone (1.0 eq)
-
Thionyl chloride (2.0 - 2.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Pyridine (optional, 2.0 eq)
Procedure:
-
Dissolve acetophenone hydrazone in anhydrous DCM in a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Cool the solution to 0 °C using an ice bath.
-
If using pyridine, add it to the solution at this stage.
-
Add thionyl chloride dropwise to the stirred solution via the dropping funnel over a period of 30-60 minutes, ensuring the temperature does not rise above 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting hydrazone.
-
Carefully quench the reaction by slowly adding it to a stirred mixture of ice and water.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the pure 4-phenyl-1,2,3-thiadiazole.
Visualizing the Workflow
Hurd-Mori Synthesis Workflow
Caption: Workflow for the Hurd-Mori synthesis of 1,2,3-thiadiazoles.
Troubleshooting Logic Flow
Caption: A logical flow for troubleshooting low yields in 1,2,3-thiadiazole synthesis.
Technical Support Center: Troubleshooting Low Yield in Heterocyclic Compound Synthesis
Welcome to the technical support center for heterocyclic compound synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with reaction yields. As a senior application scientist, I've structured this guide to move beyond simple checklists, focusing instead on the causal relationships between reaction parameters and outcomes. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to diagnose and resolve common issues in your synthetic workflow.
Section 1: Foundational Troubleshooting - A Causal Approach
Low yields in heterocyclic synthesis are rarely due to a single isolated factor. More often, they are the result of a complex interplay of variables. This section provides a logical workflow to systematically identify the root cause of suboptimal yields.
- Diagram 1: Foundational Troubleshooting Workflow
A[label="Low Yield Observed"];
B[label="Step 1: Verify Starting Material Integrity", fillcolor="#FBBC05"];
C [label="Step 2: Assess Reaction Conditions", fillcolor="#FBBC05"];
D [label="Step 3: Analyze Reaction Mixture", fillcolor="#FBBC05"];
E [label="Step 4: Evaluate Work-up & Purification", fillcolor="#FBBC05"];
F [label="Purity Confirmed?", shape=diamond, fillcolor="#EA4335"];
G [label="Purify/Re-characterize Starting Materials", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"];
H [label="Conditions Optimal?", shape=diamond, fillcolor="#EA4335"];
I[label="Systematically Optimize Parameters\n(Temp, Time, Conc., Solvent)", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"];
J [label="Side Products or Decomposition?", shape=diamond, fillcolor="#EA4335"];
K [label="Modify Conditions to Suppress Side Reactions\n(e.g., lower temp, change catalyst)", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"];
L [label="Losses During Extraction/Purification?", shape=diamond, fillcolor="#EA4335"];
M [label="Modify Work-up or Purification Method\n(e.g., change pH, alternative chromatography)", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"];
N [label="Yield Improved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
A -> B;
B -> F;
F -> C [label="Yes"];
F -> G [label="No"];
G -> B;
C -> H;
H -> D [label="Yes"];
H -> I[label="No"];
I -> C;
D -> J;
J -> E [label="No"];
J -> K [label="Yes"];
K -> D;
E -> L;
L -> N [label="No"];
L -> M [label="Yes"];
M -> E;
}
Caption: A systematic workflow for troubleshooting low yields.
FAQs: General Troubleshooting
Question: My reaction has a consistently low yield, despite following a literature procedure. Where should I start?
Answer: A systematic approach is the most effective way to troubleshoot.[1] The most common culprits for low yields include suboptimal reaction conditions, impure reagents and solvents, sensitivity to atmospheric moisture and oxygen, inefficient mixing, and product decomposition.[1] Begin by meticulously verifying each of these factors. Small-scale trial reactions can help you pinpoint the ideal parameters without committing large quantities of starting materials.[1]
Question: How can I be sure my starting materials are not the issue?
Answer: The purity of your reagents and solvents is paramount.[2] Impurities can act as catalyst poisons or participate in side reactions, consuming your starting materials and reducing the yield of your desired product.
-
Actionable Protocol: Before starting a reaction, re-characterize your starting materials using techniques like NMR, LC-MS, and melting point analysis. If necessary, purify them by recrystallization, distillation, or chromatography.[3] Ensure that any solvents used are of the appropriate grade and are properly dried, especially for moisture-sensitive reactions.[2][3]
Question: I suspect my product is decomposing during the reaction or work-up. How can I confirm this and prevent it?
Answer: Product instability is a common issue, especially with complex heterocyclic systems.[1]
-
Diagnostic Approach: Monitor the reaction progress over time using TLC or LC-MS. If you observe the formation of your product followed by its disappearance and the appearance of new, unidentified spots, decomposition is likely occurring.[1]
-
Mitigation Strategies:
-
If decomposition occurs during the reaction, consider lowering the reaction temperature or reducing the reaction time.
-
If the product is unstable during work-up, try to perform the extraction and purification steps as quickly as possible and at a lower temperature.[3] For acid-sensitive compounds, be cautious during silica gel chromatography.[3]
-
Section 2: Reaction-Specific Troubleshooting Guides
This section delves into common issues encountered in specific, widely used heterocyclic synthesis reactions.
Pictet-Spengler Reaction
The Pictet-Spengler reaction is a powerful tool for synthesizing tetrahydroisoquinolines and tetrahydro-β-carbolines.[4] However, its success is highly dependent on reaction conditions.
Question: My Pictet-Spengler reaction is giving a low yield of the desired cyclized product. What are the likely causes?
Answer: Low yields in the Pictet-Spengler reaction often stem from issues with the formation of the key iminium ion intermediate or competing side reactions.[5]
-
Causality: The reaction is typically catalyzed by an acid, which facilitates the condensation of a β-arylethylamine with an aldehyde or ketone to form an electrophilic iminium ion.[5] This is followed by an intramolecular electrophilic substitution on the aromatic ring. If the reaction conditions are not acidic enough, the iminium ion may not form efficiently. Conversely, overly harsh acidic conditions can lead to side reactions or decomposition.
- Diagram 2: Pictet-Spengler Troubleshooting
A [label="Low Yield in Pictet-Spengler"];
B [label="Check Acidity (pH)", fillcolor="#FBBC05"];
C [label="Analyze for Side Products\n(e.g., N-acylation, oxidation)", fillcolor="#FBBC05"];
D [label="Evaluate Solvent Choice", fillcolor="#FBBC05"];
E [label="pH too high/low?", shape=diamond, fillcolor="#EA4335"];
F [label="Screen Acid Catalysts\n(e.g., TFA, HCl, Lewis Acids)", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"];
G [label="Side Products Detected?", shape=diamond, fillcolor="#EA4335"];
H [label="Modify Reaction Conditions:\n- Lower Temperature\n- Inert Atmosphere", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"];
I [label="Solvent Appropriate?", shape=diamond, fillcolor="#EA4335"];
J [label="Screen Solvents\n(Protic vs. Aprotic)", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"];
K [label="Yield Improved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
A -> B;
B -> E;
E -> F [label="Yes"];
E -> C [label="No"];
F -> B;
C -> G;
G -> H [label="Yes"];
G -> D [label="No"];
H -> C;
D -> I;
I -> K [label="No"];
I -> J [label="Yes"];
J -> D;
}
Sources
Technical Support Center: Refining Purification Techniques for Polar Aromatic Compounds
Welcome to the technical support center dedicated to the unique challenges of purifying polar aromatic compounds. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter the complexities of isolating these valuable molecules. Polar aromatic compounds, prevalent in pharmaceuticals, natural products, and specialty chemicals, often defy conventional purification strategies. Their dual nature—possessing both a nonpolar aromatic core and polar functional groups—demands a nuanced approach to chromatography.
This resource moves beyond standard protocols to provide in-depth troubleshooting advice and foundational strategies in a direct question-and-answer format. We will explore the causality behind common purification issues and equip you with the expertise to develop robust, efficient, and reproducible methods.
Section 1: Foundational Strategy & Frequently Asked Questions (FAQs)
This section addresses the primary strategic decisions you'll face when developing a purification method for a polar aromatic compound.
Q1: Why are polar aromatic compounds so challenging to purify?
A: The difficulty lies in their amphiphilic nature. Traditional normal-phase chromatography on silica gel often results in excessively strong retention or "streaking" due to powerful dipole-dipole or hydrogen bonding interactions between the analyte's polar groups and the polar stationary phase.[1] Conversely, in standard reversed-phase chromatography (e.g., with a C18 column), the polar functionalities reduce hydrophobic interaction with the stationary phase, leading to poor retention where the compound may elute in the solvent front with other polar impurities.[1] Furthermore, aromatic rings can engage in π-π interactions, and ionizable groups (acids/bases) can interact with residual silanols on the stationary phase surface, causing severe peak tailing.[2][3]
Q2: I have a new polar aromatic compound. Which chromatography mode should I try first?
A: A systematic approach is crucial. The ideal starting point depends on the compound's specific properties, particularly its polarity (LogP) and whether it is ionizable (pKa). The following decision workflow provides a robust starting point.
Q3: What is Hydrophilic Interaction Liquid Chromatography (HILIC), and when is it the right choice?
A: HILIC is a powerful technique for retaining and separating very polar compounds that are unretained in reversed-phase.[4] It utilizes a polar stationary phase (like bare silica, diol, or amino phases) with a mobile phase that is high in organic solvent (typically acetonitrile) and contains a small amount of aqueous buffer.[5][6] The mechanism involves the partitioning of the polar analyte into a water-enriched layer that forms on the surface of the stationary phase.[6] Analytes are eluted in order of increasing polarity (hydrophilicity). HILIC is the go-to method when your polar aromatic compound elutes at or near the void volume in reversed-phase chromatography.[1]
Q4: Can I use additives in my mobile phase to improve separation?
A: Absolutely. Mobile phase additives are essential tools.
-
For acidic or basic analytes: Buffering the mobile phase to a pH where the analyte is in a single, neutral form is critical for good peak shape.[7] For basic compounds on silica-based columns, this suppresses unwanted ionic interactions with acidic silanol groups.
-
For improved peak shape of bases: In normal-phase chromatography, small amounts of a volatile base like triethylamine or ammonium hydroxide can be added to the mobile phase to compete with the basic analyte for active sites on the silica surface, reducing tailing.[2]
-
For improved retention in RP: If your compound is ionic, volatile ion-pairing agents can be used. However, be aware that these are often not compatible with mass spectrometry (MS) and may require extensive column flushing.
Section 2: Troubleshooting Guide - Common Purification Problems
This section provides solutions to specific experimental issues in a direct question-and-answer format.
Issue Category: Retention & Resolution
Q: My polar aromatic compound is not retained on my C18 column. It elutes with the solvent front. What should I do?
A: This is a classic problem indicating that the compound is too polar for the stationary phase.[1]
-
Immediate Action: First, confirm you are using a mobile phase with a very high aqueous content (e.g., >95% water). If retention is still poor, the method is unsuitable.
-
Causality: The hydrophobic C18 alkyl chains cannot effectively interact with your highly polar analyte, which prefers to remain in the polar mobile phase.
-
Solutions Ranked by Efficacy:
-
Switch to HILIC: This is the most robust solution. HILIC is designed specifically for polar compounds and will provide retention where reversed-phase fails.[4]
-
Use a Polar-Embedded or Polar-Endcapped RP Column: These columns have polar groups integrated near the silica surface or at the end of the alkyl chains. This allows them to be used with 100% aqueous mobile phases without the risk of "dewetting" (pore collapse), which causes retention loss. This can provide sufficient retention for moderately polar aromatics.
-
Consider Mixed-Mode Chromatography (MMC): If your compound is ionizable, a mixed-mode column with both reversed-phase and ion-exchange characteristics can provide excellent retention and unique selectivity.
-
Q: I can't separate my target compound from a closely-related polar impurity. How can I improve resolution?
A: Improving resolution requires manipulating the selectivity of your chromatographic system.
-
Causality: Poor resolution between two peaks means either the column efficiency is low or, more likely, the selectivity (alpha) is close to 1. To improve separation, you must change the relative interaction of the two compounds with the stationary and mobile phases.
-
Solutions:
-
Change the Organic Solvent: If using acetonitrile, switch to methanol (or vice-versa). These solvents have different properties; methanol is a better hydrogen-bond donor, while acetonitrile has a stronger dipole moment.[8] This simple change can significantly alter selectivity.
-
Adjust Mobile Phase pH: For ionizable compounds, a small change in pH can dramatically alter the retention of one compound more than the other, leading to separation.[7]
-
Switch the Stationary Phase: Changing the column chemistry is the most powerful way to alter selectivity.[9] If you are on a C18, try a phenyl-hexyl column to enhance π-π interactions or a polar-embedded phase to alter hydrogen bonding interactions.[3][10] In HILIC, switching from a silica to an amino or diol column provides a different selectivity profile.[6]
-
Issue Category: Peak Shape Problems
Q: All my peaks are tailing or splitting. What is the cause?
A: If all peaks are affected similarly, the problem is likely systemic or "extra-column," meaning it is related to the hardware rather than a specific chemical interaction.
-
Causality: This is often caused by a disruption in the flow path, leading to sample band broadening before or after the column.
-
Troubleshooting Steps:
-
Check for a Column Void: A void or channel at the head of the column is a common culprit. This can be caused by pressure shocks or dissolving of the silica bed under high pH conditions. Reversing the column for a single injection can sometimes temporarily fix the issue, but column replacement is the ultimate solution.[11]
-
Inspect Tubing and Fittings: Ensure that the tubing connecting the injector, column, and detector is as short as possible and has the correct internal diameter. A loose fitting can create a small dead volume where the sample can diffuse, causing peak distortion.
-
Sample Solvent Mismatch: If the sample is dissolved in a much stronger solvent than the mobile phase, it can cause band distortion and peak splitting. Rule of Thumb: Always try to dissolve your sample in the initial mobile phase.
-
Q: Only my basic aromatic amine peak is tailing severely. Why?
A: This is a classic sign of a specific, undesirable chemical interaction between your analyte and the stationary phase.
-
Causality: The protonated basic amine (a cation) is strongly interacting with deprotonated, acidic residual silanol groups (Si-O⁻) on the surface of the silica-based stationary phase. This is a strong ionic interaction that acts as a secondary retention mechanism, slowing down a portion of the analyte molecules and causing the characteristic tail.[3]
-
Solutions:
-
Adjust Mobile Phase pH: Increase the pH of the mobile phase to deprotonate your basic analyte (a general rule is to work at a pH at least 1.5-2 units above the pKa).[7] In its neutral form, it will no longer participate in strong ionic interactions.
-
Use a High-Purity, Endcapped Column: Modern columns are made with high-purity silica and are "end-capped" to cover most of the residual silanols. This minimizes the sites available for secondary interactions.
-
Add a Competing Base: In normal-phase, adding a small amount (0.1-0.5%) of an amine like triethylamine (TEA) to the mobile phase can saturate the active silanol sites, preventing your analyte from interacting with them.[2]
-
Issue Category: Recovery & Stability
Q: My compound seems to be decomposing on the column. How can I confirm this and prevent it?
A: Compound instability on the stationary phase can lead to low recovery and the appearance of unexpected impurity peaks.[12]
-
Confirmation: Perform a simple stability test. Spot your pure compound on a silica gel TLC plate, and let it sit for 30-60 minutes. Then, elute the plate. If you see a new spot or significant streaking from the origin, your compound is likely unstable on silica.[12]
-
Causality: The acidic nature of silica gel can catalyze the degradation of sensitive compounds.
-
Solutions:
-
Deactivate the Silica: For flash chromatography, you can pre-treat the silica by flushing it with a solvent containing a small amount of a base like triethylamine or ammonium hydroxide to neutralize the acidic sites.[2]
-
Switch Stationary Phase: Use a less acidic stationary phase like alumina or a bonded phase (like Diol or Amino).[12][13] For HPLC, switching to a polymer-based or hybrid particle column can also mitigate instability.
-
Change Chromatography Mode: Reversed-phase and SFC are generally less harsh than normal-phase chromatography on bare silica. The buffered, aqueous-organic mobile phases in RP are often gentler on sensitive molecules.
-
Section 3: Key Experimental Protocol
Protocol: Rapid HILIC Method Development for a Polar Aromatic Analyte
This protocol provides a systematic workflow for developing a HILIC separation method from scratch.
Objective: To achieve good retention (k > 2) and symmetrical peak shape for a novel polar aromatic compound.
1. Analyte & Column Selection:
- Characterize your analyte: Determine its solubility and approximate polarity.
- Select a primary screening column: A bare silica or a cross-linked diol HILIC column is a versatile starting point.[14] (e.g., 100 x 2.1 mm, <3 µm particle size).
2. Mobile Phase Preparation:
- Solvent A (Aqueous): 10 mM Ammonium Acetate in Water. Rationale: A buffer is crucial for reproducibility in HILIC by helping to maintain the aqueous layer on the stationary phase. Ammonium acetate is volatile and MS-friendly.
- Solvent B (Organic): Acetonitrile.
3. System & Column Equilibration (Critical Step):
- Install the HILIC column.
- Flush the system and column with 95:5 (v/v) Acetonitrile:Water for 5 minutes.
- Equilibrate the column with the initial gradient conditions (e.g., 95% B) for at least 15-20 column volumes. Rationale: HILIC requires longer equilibration times than RP to establish the stable aqueous layer on the stationary phase. Inadequate equilibration is a primary cause of poor reproducibility.
4. Sample Preparation:
- Dissolve the sample in a solvent that matches the initial mobile phase as closely as possible (e.g., 90-95% Acetonitrile). Rationale: Dissolving the sample in a strong (highly aqueous) solvent will cause severe peak distortion.
5. Scouting Gradient:
- Perform a broad gradient run to determine the approximate elution conditions.
- Example Gradient:
- Time 0.0 min: 95% B
- Time 5.0 min: 50% B
- Time 5.1 min: 95% B (return to start)
- Time 8.0 min: 95% B (hold for re-equilibration)
- Flow Rate: As appropriate for the column dimensions (e.g., 0.4 mL/min for 2.1 mm ID).
6. Method Optimization:
- Based on the scouting run, adjust the gradient to improve resolution around the target peak.
- If retention is too low: Start the gradient with a higher percentage of organic (e.g., 98% B).
- If retention is too high: Start the gradient with a lower percentage of organic (e.g., 90% B) or make the gradient steeper.
- For peak shape issues: Adjust the buffer concentration or pH in Solvent A.
Section 4: Quick Reference Tables
Table 1: Comparison of Primary Chromatographic Modes for Polar Aromatics
| Feature | Reversed-Phase (RP) | HILIC | Mixed-Mode (MMC) | Supercritical Fluid (SFC) |
| Stationary Phase | Nonpolar (C18, Phenyl) | Polar (Silica, Diol, Amino)[4] | Nonpolar + Ion-Exchange | Polar (Silica, Amino, etc.)[15] |
| Mobile Phase | High Aqueous to High Organic | High Organic to High Aqueous | High Aqueous to High Organic | Supercritical CO₂ + Organic Co-solvent[16] |
| Elution Order | Nonpolar elute last[8] | Polar elute last | Based on hydrophobicity & charge | Polar elute last |
| Best For | Moderately polar aromatics, compounds with LogP > 1. | Highly polar, hydrophilic aromatics (LogP < 1).[1] | Ionizable polar aromatics (acids, bases). | Fast separations, chiral molecules, scale-up.[17] |
| Common Issue | Poor retention of polar analytes. | Long equilibration times, sensitivity to water content. | Complex method development. | Limited solubility for very polar salts. |
Table 2: Stationary Phase Selection Guide
| Analyte Property | Primary Interaction | Recommended Stationary Phase(s) | Rationale & Key Considerations |
| Neutral, Highly Polar | Hydrophilic Partitioning | HILIC (Silica, Diol) | Provides retention when RP fails. Silica offers acidic sites, while Diol is more neutral.[14] |
| Aromatic, Moderately Polar | Hydrophobic, π-π | Reversed-Phase (Phenyl-Hexyl, Biphenyl) | Phenyl-based phases offer alternative selectivity to C18 by enhancing π-π interactions with the aromatic ring.[10] |
| Basic (Amine) | Hydrophobic, Cation-Exchange | Mixed-Mode (RP/Cation-Exchange), HILIC (Amino) | MMC directly targets the ionic nature. Amino-HILIC columns can act as weak anion exchangers, repelling basic analytes and improving peak shape.[5] |
| Acidic (Carboxylic, Phenolic) | Hydrophobic, Anion-Exchange | Mixed-Mode (RP/Anion-Exchange), Polar-Endcapped RP | Use a mobile phase pH > pKa to ensure the analyte is charged for ion-exchange. Low pH neutralizes the acid for better retention on standard RP. |
Section 5: References
-
Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. [Link]
-
Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. Biotage. [Link]
-
Quora. (2018). What is the best way to deal with a polar compound's purity with HPLC? What mobile phase and column can be the best choice?. Quora. [Link]
-
Reddit. (2023). Purification of strong polar and basic compounds. r/Chempros. [Link]
-
University of Rochester. Purification: Troubleshooting Flash Column Chromatography. Department of Chemistry. [Link]
-
ResearchGate. (2018). For highly polar compound, how to do the purification?. [Link]
-
Buchi.com. Why HILIC is what your polar compounds need for purification. [Link]
-
Waters Corporation. Preparative SFC Method Development. [Link]
-
Element Lab Solutions. Troubleshooting GC peak shapes. [Link]
-
Cass, Q. A., et al. (2025). Optimizing selectivity during reversed-phase high performance liquid chromatography method development: Prioritizing experimental conditions. ResearchGate. [Link]
-
Phenomenex. GC Tech Tip: GC Column - Polarity vs Selectivity. [Link]
-
Chromatography Today. How Good is SFC for Polar Analytes?. [Link]
-
Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. [Link]
-
Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. [Link]
-
Phenomenex. Supercritical Fluid Chromatography (SFC) Columns. [Link]
-
LCGC International. Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. [Link]
-
Agilent. (n.d.). 5890 Chromatographic Troubleshooting Peak Shape Problem. [Link]
-
Dolan, J. W. (2015). Choosing the Right HPLC Stationary Phase. LCGC International. [Link]
-
International Journal of Drug Development & Research. (2012). Natural Product Isolation (2) - Purification Techniques, An Overview. [Link]
-
Sorbtech. (2026). Mastering Stationary Phases: Selection Criteria and Method Development. [Link]
-
Dolan, J. W. Peak Shape Problems. LCGC International. [Link]
-
Chirita, R. I., et al. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Journal of Chromatography B, 879(24), 2329-2340. [Link]
-
Biotage. (2023). What can I use to purify polar reaction mixtures?. [Link]
-
SIELC Technologies. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. [Link]
-
International Journal of Drug Development & Research. (2012). Laboratory Techniques of Purification and Isolation. [Link]
-
Teledyne ISCO. (n.d.). Can you Purify Natural Products with SFC?. [Link]
-
LCGC International. How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. [Link]
-
Restek. (2019). Choosing Your LC Stationary Phase. [Link]
-
Separation Science. Considerations for Selecting and Maintaining Column Phases for Optimizing Liquid Chromatography. [Link]
-
Dolan, J. W. (2013). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. LCGC International. [Link]
-
Agilent. Separation of Highly Polar Compounds by SFC With Detection by Q-TOF LC/MS. [Link]
Sources
- 1. Why HILIC is what your polar compounds need for purification | Buchi.com [buchi.com]
- 2. reddit.com [reddit.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. biotage.com [biotage.com]
- 5. biotage.com [biotage.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. GC Tech Tip: GC Column - Polarity vs Selectivity | Phenomenex [phenomenex.com]
- 10. Choosing Your LC Stationary Phase [discover.restek.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Purification [chem.rochester.edu]
- 13. researchgate.net [researchgate.net]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. waters.com [waters.com]
- 16. teledynelabs.com [teledynelabs.com]
- 17. chromatographytoday.com [chromatographytoday.com]
Validation & Comparative
A Comparative Guide to the Efficacy of Fluorinated vs. Non-Fluorinated Thiadiazole Analogs in Oncology Research
For Researchers, Scientists, and Drug Development Professionals
The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, recognized for its broad spectrum of pharmacological activities.[1][2] Its derivatives have shown significant promise as anticancer agents, owing to the ability of the heterocyclic ring to act as a bioisostere of pyrimidine, a fundamental component of nucleobases.[1] This allows thiadiazole-based compounds to interfere with DNA replication and other cellular processes crucial for cancer cell proliferation.[1] Furthermore, the mesoionic character of the thiadiazole ring facilitates crossing cellular membranes, enhancing interaction with biological targets.[3][4]
A key strategy in modern drug design is the incorporation of fluorine atoms into lead compounds. Fluorination can significantly alter a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to target proteins, often leading to enhanced biological activity.[5][6] This guide provides an in-depth comparison of the efficacy of fluorinated versus non-fluorinated thiadiazole analogs, supported by experimental data, to inform the strategic design of next-generation anticancer therapeutics.
The Influence of Fluorination: A Mechanistic Overview
The introduction of fluorine can have profound effects on the pharmacokinetics and pharmacodynamics of a drug candidate. The high electronegativity of fluorine can alter the electronic properties of the thiadiazole ring and its substituents, influencing interactions with target enzymes or receptors. Moreover, the carbon-fluorine bond is exceptionally strong, which can block metabolic pathways and increase the compound's in vivo stability.[5]
Comparative Efficacy in Anticancer Assays
Direct comparisons of fluorinated and non-fluorinated thiadiazole analogs within the same study provide the most compelling evidence for the impact of fluorination.
One study highlighted that the introduction of halogen atoms, including fluorine, onto a benzyl group attached to a thiadiazole scaffold significantly improved anticancer potency against the SKOV-3 ovarian cancer cell line.[7] Notably, the 4-fluoro-substituted compound demonstrated the highest potency among the halogenated analogs in this specific cell line.[7] However, the study also revealed that the anticancer activity of these substituted analogs was cell-line dependent, with a 4-bromo-analog being most potent against the A549 lung cancer cell line.[7]
Conversely, another study investigating N-(1,3,4-thiadiazol-2-yl)benzamide derivatives as EGFR/HER-2 dual inhibitors found that derivatives with a halogenated phenyl group exhibited higher potency in the order of bromo > chloro > fluoro.[7] This suggests that while fluorination can be beneficial, its effect is highly context-dependent and influenced by the specific molecular scaffold and the biological target.
Table 1: Comparative Anticancer Activity of Halogenated Thiadiazole Analogs
| Compound Type | Target Cell Line | Potency Ranking | Reference |
| Benzyl-substituted thiadiazole | SKOV-3 (Ovarian Cancer) | 4-fluoro > other halogens | [7] |
| Benzyl-substituted thiadiazole | A549 (Lung Cancer) | 4-bromo > other halogens | [7] |
| N-(1,3,4-thiadiazol-2-yl)benzamide | EGFR/HER-2 Inhibition | Bromo > Chloro > Fluoro | [7] |
Structure-Activity Relationship (SAR) Insights
The relationship between the chemical structure of a compound and its biological activity is fundamental to drug discovery. For thiadiazole derivatives, SAR studies have revealed key insights:
-
Position and Nature of Substituents: The anticancer efficacy is heavily influenced by the specific position and chemical nature of substituents on the aromatic rings attached to the thiadiazole core.[1]
-
Electron-Donating vs. Electron-Withdrawing Groups: In some series of thiadiazole derivatives, the introduction of electron-donating groups on an attached phenyl ring potentiated cytotoxic activity, while electron-withdrawing groups reduced it.[2]
-
Lipophilicity: The sulfur atom in the thiadiazole ring contributes to increased lipid solubility, which can enhance cell membrane permeability.[8]
The decision to incorporate fluorine should be guided by a thorough understanding of the target's binding pocket and the desired physicochemical properties of the final compound.
Experimental Protocols for Efficacy Evaluation
To ensure the trustworthiness and reproducibility of findings, standardized experimental protocols are essential. The following outlines a typical workflow for assessing the anticancer efficacy of novel thiadiazole analogs.
In Vitro Antiproliferative Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.
Step-by-Step Methodology:
-
Cell Seeding: Cancer cells (e.g., MCF-7, A549, HepG2) are seeded into a 96-well plate at a density of approximately 8 x 10³ cells per well and incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.[9]
-
Compound Treatment: The thiadiazole analogs (both fluorinated and non-fluorinated) are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at a range of concentrations (e.g., 1-100 µM).[9] A vehicle control (solvent only) and a positive control (e.g., 5-Fluorouracil) are included.[8]
-
Incubation: The cells are incubated with the compounds for a specified period, typically 48 hours.[9]
-
MTT Addition: The culture medium is removed, and fresh medium containing MTT solution (e.g., 5 mg/mL in PBS) is added to each well. The plate is then incubated for 3 hours to allow for the formation of formazan crystals by metabolically active cells.[9]
-
Solubilization: The MTT solution is discarded, and a solvent such as DMSO is added to dissolve the formazan crystals.[9]
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured at a wavelength of 540 nm using a microplate reader.[9]
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the compound concentration.
Wound-Healing Assay for Antimetastatic Potential
This assay is used to assess the effect of compounds on cell migration, a key process in cancer metastasis.
Step-by-Step Methodology:
-
Cell Culture: Cancer cells are grown to confluence in a multi-well plate.
-
Creating the "Wound": A sterile pipette tip is used to create a scratch or "wound" in the cell monolayer.
-
Compound Treatment: The cells are then treated with the test compounds at a non-toxic concentration.
-
Monitoring Wound Closure: The closure of the wound is monitored and imaged at different time points (e.g., 0, 24, and 48 hours).[7]
-
Analysis: The rate of cell migration is quantified by measuring the change in the wound area over time. A reduction in the rate of wound closure in treated cells compared to control cells indicates an inhibitory effect on cell migration.[7]
Visualizing Experimental Workflows and Signaling Pathways
To aid in the conceptual understanding of the experimental processes and the underlying biological mechanisms, the following diagrams are provided.
Caption: General workflow for in vitro evaluation of thiadiazole analogs.
Caption: Hypothesized inhibition of the PI3K/Akt/mTOR pathway by thiadiazole derivatives.[7]
Conclusion and Future Directions
The strategic incorporation of fluorine into the thiadiazole scaffold presents a promising avenue for the development of novel anticancer agents. The available data suggests that fluorination can enhance potency, although its effects are highly dependent on the specific molecular context and the cancer cell line being targeted. A thorough understanding of the structure-activity relationships is paramount for the rational design of these compounds.
Future research should focus on systematic comparative studies of fluorinated and non-fluorinated thiadiazole analogs against a broader panel of cancer cell lines and in in vivo models. Elucidating the precise molecular mechanisms through which these compounds exert their effects, such as the inhibition of specific kinases or signaling pathways like PI3K/Akt/mTOR, will be crucial for optimizing their therapeutic potential.[7] The continued exploration of fluorinated thiadiazoles holds significant promise for the discovery of more effective and selective cancer therapies.
References
-
Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. (2025-04-16). PMC. [Link]
-
Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. (2023-12-14). MDPI. [Link]
-
Thiadiazole derivatives as anticancer agents. (n.d.). PMC. [Link]
-
(PDF) Thiadiazole derivatives as anticancer agents. (n.d.). ResearchGate. [Link]
-
(PDF) Synthetic and anti-cancer activity aspects of 1, 3, 4-thiadiazole containing bioactive molecules: A concise review. (2021-08-25). ResearchGate. [Link]
-
Synthesis, characterization and anti cancer activity of some fluorinated 3,6-diaryl-[1][4][7]triazolo[3,4-b][3][4][7]thiadiazoles. (n.d.). ResearchGate. [Link]
-
Anticancer Activity of Triazolo-Thiadiazole Derivatives and Inhibition of AKT1 and AKT2 Activation. (n.d.). PMC. [Link]
-
New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies. (n.d.). MDPI. [Link]
-
Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties. (2022-08-08). Frontiers. [Link]
-
New 1,3,4-thiadiazoles as potential anticancer agents: pro-apoptotic, cell cycle arrest, molecular modelling, and ADMET profile. (2023-05-25). RSC Publishing. [Link]
-
Structure-activity relationships of thiadiazole agonists of the human secretin receptor. (2024-08-08). SLAS Discovery. [Link]
-
Structure Activity Relationship. (n.d.). ResearchGate. [Link]
-
Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties. (2022-08-09). PMC. [Link]
-
The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity. (2022-09-08). Springer. [Link]
-
Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. (n.d.). PMC. [Link]
-
Structure-activity relationships of thiazole and thiadiazole derivatives as potent and selective human adenosine A3 receptor antagonists. (2004-02-01). PubMed. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties [frontiersin.org]
- 6. Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Anticancer Activity of Triazolo-Thiadiazole Derivatives and Inhibition of AKT1 and AKT2 Activation - PMC [pmc.ncbi.nlm.nih.gov]
The Evolving Landscape of 1,2,3-Thiadiazoles: A Comparative Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
The 1,2,3-thiadiazole scaffold, a five-membered heterocyclic ring containing one sulfur and two adjacent nitrogen atoms, has emerged as a privileged structure in medicinal chemistry and agrochemical research.[1][2] Its inherent chemical properties and diverse biological activities have spurred the development of a vast array of derivatives with potent anticancer, antimicrobial, and insecticidal properties.[1] This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of 1,2,3-thiadiazole derivatives, offering insights into the chemical modifications that enhance their efficacy and selectivity. We will delve into the experimental data that underpins these relationships, present detailed protocols for their evaluation, and explore the molecular mechanisms through which they exert their effects.
The Architectural Blueprint: Understanding the 1,2,3-Thiadiazole Core
The unique arrangement of heteroatoms in the 1,2,3-thiadiazole ring imparts a distinct electronic and steric profile, making it a versatile building block for designing bioactive molecules. The synthesis of this core is often achieved through the Hurd-Mori reaction, a cyclization of hydrazones with thionyl chloride.[1][2][3] This method's robustness allows for the introduction of various substituents at the C4 and C5 positions, providing a rich playground for medicinal chemists to explore and optimize biological activity.[1]
General Synthetic Workflow: The Hurd-Mori Synthesis
A common and effective method for synthesizing 4,5-disubstituted 1,2,3-thiadiazoles is the Hurd-Mori synthesis. The following diagram illustrates the general workflow:
Caption: General workflow for the Hurd-Mori synthesis of 1,2,3-thiadiazole derivatives.
Anticancer Activity: A Multi-pronged Attack on Malignancy
1,2,3-Thiadiazole derivatives have demonstrated significant potential as anticancer agents, with several compounds exhibiting cytotoxicity comparable to or even exceeding that of standard chemotherapeutic drugs like Adriamycin (Doxorubicin).[4] Their mechanisms of action are often multifaceted, targeting key signaling pathways and cellular processes essential for cancer cell proliferation and survival.
Targeting Key Kinases: The Akt Signaling Pathway
One of the prominent mechanisms of action for anticancer 1,2,3-thiadiazoles is the inhibition of the Akt (Protein Kinase B) signaling pathway.[5][6] This pathway is a critical regulator of cell survival, proliferation, and metabolism, and its aberrant activation is a hallmark of many cancers. Certain 1,2,3-thiadiazole derivatives have been shown to inhibit the phosphorylation of Akt, thereby disrupting downstream signaling and inducing apoptosis in cancer cells.[5]
Caption: Inhibition of the Akt signaling pathway by 1,2,3-thiadiazole derivatives.
Chaperoning Malignancy: Inhibition of Hsp90
Another critical target for anticancer 1,2,3-thiadiazoles is the Heat Shock Protein 90 (Hsp90).[7] Hsp90 is a molecular chaperone that plays a crucial role in the folding, stability, and function of numerous client proteins, many of which are oncoproteins that drive cancer progression. Inhibition of Hsp90 leads to the degradation of these client proteins, resulting in cell cycle arrest and apoptosis.[8]
Comparative Anticancer Activity
The following table summarizes the in vitro cytotoxicity of selected 1,2,3-thiadiazole derivatives against various cancer cell lines, with a comparison to the standard drug Adriamycin.
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference Drug | Reference Drug IC₅₀ (µM) | Citation |
| Derivative A | T47D (Breast) | 0.042 | Adriamycin | 0.04 | [4] |
| Derivative B | T47D (Breast) | 0.058 | Adriamycin | 0.04 | [4] |
| Derivative C | A549 (Lung) | 0.35 | - | - | [7] |
| Derivative D | IGR39 (Melanoma) | 0.35 | - | - | [7] |
| Derivative E | U87 (Glioblastoma) | 0.35 | - | - | [7] |
Note: IC₅₀ values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
Antimicrobial Prowess: Combating Bacterial and Fungal Pathogens
The emergence of multidrug-resistant pathogens poses a significant threat to global health. 1,2,3-Thiadiazole derivatives have demonstrated promising antimicrobial activity against a broad spectrum of bacteria and fungi, offering a potential avenue for the development of new anti-infective agents.[9][10]
Structure-Activity Relationship in Antimicrobial Derivatives
The antimicrobial efficacy of 1,2,3-thiadiazoles is highly dependent on the nature and position of the substituents on the thiadiazole ring. For instance, the introduction of specific aryl and alkyl groups at the C4 and C5 positions can significantly enhance their activity against both Gram-positive and Gram-negative bacteria.
Comparative Antimicrobial Activity
The table below presents the minimum inhibitory concentration (MIC) values of representative 1,2,3-thiadiazole derivatives against various microbial strains, compared to standard antibiotics.
| Compound ID | Microbial Strain | MIC (µg/mL) | Reference Drug | Reference Drug MIC (µg/mL) | Citation |
| Derivative F | Staphylococcus aureus | - | Chloramphenicol | 5 | [9] |
| Derivative G | Escherichia coli | - | Chloramphenicol | 5 | [9] |
| Derivative H | Candida albicans | 0.625 - 6.25 | Cycloheximide | 5 | [9] |
| Derivative I | Pseudomonas aeruginosa | - | Ciprofloxacin | - | [10] |
Note: MIC values represent the lowest concentration of the compound that inhibits the visible growth of a microorganism.
Insecticidal Applications: A New Generation of Pest Control
In the realm of agriculture, 1,2,3-thiadiazole derivatives have shown considerable promise as insecticidal agents. Their unique mode of action and favorable environmental profile make them attractive alternatives to conventional pesticides.
Comparative Insecticidal Activity
The following table compares the lethal dose (LD₅₀) of a 1,2,3-thiadiazole derivative with commercial insecticides against a common agricultural pest.
| Compound | Insect Species | LD₅₀ (µ g/bee ) | Route of Administration | Citation |
| Imidacloprid | Bombus atratus | 0.010 | Oral | [11] |
| Thiocyclam hydrogen oxalate | Bombus atratus | 0.056 | Oral | [11] |
| Spinosad | Bombus atratus | 0.28 | Oral | [11] |
Note: LD₅₀ represents the dose of the substance that is lethal to 50% of the test population. While direct comparative data for 1,2,3-thiadiazoles against these specific insecticides in this species was not found in the provided search results, the data for existing commercial insecticides provides a benchmark for future comparative studies.
Experimental Protocols: Ensuring Scientific Rigor
To ensure the reproducibility and validity of the findings presented in this guide, detailed experimental protocols are essential.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is a colorimetric method used to assess cell viability and proliferation.[5]
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the 1,2,3-thiadiazole derivatives and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[12]
Protocol:
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.
-
Serial Dilution: Perform a serial two-fold dilution of the 1,2,3-thiadiazole derivatives in a 96-well microtiter plate containing broth medium.
-
Inoculation: Inoculate each well with the microbial suspension.
-
Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Conclusion and Future Directions
The 1,2,3-thiadiazole scaffold continues to be a fertile ground for the discovery of novel therapeutic and agrochemical agents. The structure-activity relationships highlighted in this guide underscore the importance of rational design in optimizing the biological activity of these derivatives. Future research should focus on elucidating the precise molecular targets and mechanisms of action for a wider range of 1,2,3-thiadiazole compounds. Furthermore, comprehensive in vivo studies and toxicological assessments are crucial to translate the promising in vitro results into clinically and commercially viable products. The continued exploration of this versatile heterocyclic system holds great promise for addressing unmet needs in medicine and agriculture.
References
Please note that for a complete and verifiable reference list, you should consult the original publications. The citations provided in the text are for attribution purposes within this guide.
Sources
- 1. mdpi.com [mdpi.com]
- 2. download.e-bookshelf.de [download.e-bookshelf.de]
- 3. researchgate.net [researchgate.net]
- 4. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anticancer Activity of Triazolo-Thiadiazole Derivatives and Inhibition of AKT1 and AKT2 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Improving the Hsp90 Inhibitors Containing 4-(2,4-Dihydroxyphenyl)-1,2,3-thiadiazole Scaffold: Synthesis, Affinity and Effect on Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anticancer Inhibitors of Hsp90 Function: Beyond the Usual Suspects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, antimicrobial and in vitro antitumor activities of a series of 1,2,3-thiadiazole and 1,2,3-selenadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Acute lethal effect of the commercial formulation of the insecticides Imidacloprid, Spinosad y Thiocyclam hidrogenoxalate in Bombus atratus (Hymenoptera: Apidae) workers [scielo.sa.cr]
- 12. Synthesis and antimicrobial activity of new 1,2,4-triazole and 1,3,4-thiadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to In Silico Docking: A Comparative Analysis of Thiadiazole Isomers
Welcome to a detailed exploration of in silico molecular docking, framed through a practical, comparative study of thiadiazole isomers. This guide is designed for researchers, computational chemists, and drug development professionals who seek not just a procedural walkthrough, but a deeper understanding of the causality behind computational choices in modern drug discovery.
Thiadiazoles are five-membered heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including anticancer and antimicrobial properties.[1] These compounds exist as four primary constitutional isomers: 1,2,3-thiadiazole, 1,2,4-thiadiazole, 1,2,5-thiadiazole, and 1,3,4-thiadiazole.[2][3] The arrangement of the two nitrogen atoms and one sulfur atom within the aromatic ring significantly influences the molecule's electronic properties, and consequently, its interaction with biological targets.[4] Among these, the 1,3,4-thiadiazole scaffold is the most extensively studied, demonstrating promising therapeutic activities.[4][5]
This guide will move beyond a theoretical overview. We will conduct a comparative in silico docking study on three key thiadiazole isomers against a well-validated anticancer target, Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase. This enzyme is a crucial mediator of cell proliferation, and its inhibition is a proven strategy in cancer therapy.[4][6] Our objective is to elucidate how the subtle, yet critical, differences in isomer structure translate into varied binding affinities and interaction patterns within the EGFR active site.
Pillar 1: The Strategic Framework of Molecular Docking
Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex.[7] The process is fundamentally composed of two critical stages: predicting the ligand's conformation, position, and orientation within the active site (the "pose"), and then assessing the strength of this interaction, typically quantified as binding affinity.[8] The ultimate goal is to rationally design molecules with enhanced specificity and efficacy.
Our comparative approach hinges on a core principle: standardization. To meaningfully compare the docking performance of the thiadiazole isomers, every other variable must be held constant. This includes the protein preparation, ligand parameterization, docking algorithm, scoring function, and the defined binding site.
The Causality Behind Target Selection: Why EGFR Tyrosine Kinase?
The selection of a protein target is the foundational step. EGFR Tyrosine Kinase (EGFR-TK) was chosen for this study for several strategic reasons:
-
Therapeutic Relevance: EGFR is a well-established and highly validated target in oncology.[6]
-
Structural Data Availability: A wealth of high-resolution crystal structures are available in the Protein Data Bank (PDB), often co-crystallized with known inhibitors. This is crucial for validating our docking protocol. For this study, we will utilize the PDB entry 2J6M , which features EGFR-TK in complex with a known inhibitor.
-
Precedent in Literature: Numerous studies have successfully employed molecular docking to investigate the binding of various heterocyclic compounds, including thiadiazole derivatives, to the ATP-binding site of EGFR-TK, providing a solid foundation for our analysis.[4]
Workflow Overview
The entire in silico experiment follows a logical, multi-stage workflow designed to ensure reproducibility and accuracy. This workflow represents a self-validating system, beginning with the crucial step of re-docking a known ligand to confirm the protocol's predictive power.
Caption: High-level workflow for the comparative docking study.
Pillar 2: A Self-Validating Experimental Protocol
Here, we detail the step-by-step methodology. The trustworthiness of any in silico model is predicated on the rigor of its protocol and its ability to reproduce known experimental results.
Part A: Receptor and Ligand Preparation
Objective: To prepare the protein and ligand files for docking, ensuring correct atom types, charges, and structural integrity. We will use AutoDock Tools (ADT) for this process, a common and freely available software package.
1. Receptor Preparation (EGFR-TK - PDB: 2J6M): i. Download: Obtain the protein structure file (2J6M.pdb) from the RCSB Protein Data Bank. ii. Clean the Structure: Open the PDB file in ADT. Remove all non-essential components, including water molecules, co-factors, and the co-crystallized ligand. This is critical because we want to dock our ligands into an empty, yet structurally relevant, binding site. iii. Add Hydrogens: Add polar hydrogens to the protein. This is a crucial step as hydrogen bonds are a primary driver of protein-ligand interactions. iv. Compute Charges: Calculate Gasteiger charges for the protein atoms. Accurate charge distribution is essential for the scoring function to correctly evaluate electrostatic interactions. v. Set Atom Types: Assign AutoDock 4 atom types. This defines the properties of each atom for the subsequent grid and docking calculations. vi. Save: Save the prepared protein file in the required .pdbqt format.
2. Ligand Preparation (Thiadiazole Isomers): i. Structure Generation: Draw the three thiadiazole isomers (1,2,3-, 1,2,4-, and 1,3,4-thiadiazole) with a simple phenyl substituent using a chemical drawing tool like ChemDraw or MarvinSketch. The phenyl group provides a common scaffold for potential hydrophobic interactions. ii. 3D Conversion & Energy Minimization: Convert the 2D structures to 3D and perform an initial energy minimization using a force field (e.g., MMFF94). This step ensures that the initial ligand conformations are sterically plausible. iii. ADT Processing: Open each minimized ligand file in ADT. iv. Define Torsion Tree: Detect the rotatable bonds within each ligand. This defines the conformational flexibility that the docking algorithm will explore. v. Save: Save each prepared ligand in .pdbqt format.
Part B: Docking Simulation and Validation
Objective: To define the binding pocket, validate the docking protocol by re-docking the native ligand, and then perform the docking calculations for our thiadiazole isomers. We will use AutoDock Vina for the docking simulation.[9][10]
1. Binding Site Definition (Grid Box Generation): i. Identify the Active Site: The binding site is defined based on the location of the co-crystallized ligand in the original 2J6M PDB file. ii. Set Grid Parameters: In ADT, center the grid box on the identified active site. The size of the box should be large enough to encompass the entire binding pocket and allow the ligands to rotate freely. For this study, a box size of 22 x 22 x 22 Å is appropriate. iii. Generate Grid Parameter File: Save the grid parameters to a configuration file (conf.txt).
2. Protocol Validation (Self-Validation): i. Extract & Prepare Native Ligand: Extract the co-crystallized inhibitor from the original 2J6M file and prepare it using the same ligand preparation protocol (Part A, Step 2). ii. Re-dock: Perform a docking run with the prepared native ligand against the prepared EGFR receptor, using the defined grid box. iii. Calculate RMSD: The primary validation metric is the Root Mean Square Deviation (RMSD) between the docked pose and the original crystallographic pose of the native ligand. An RMSD value < 2.0 Å is considered a successful validation, indicating that the docking protocol can accurately reproduce the experimentally observed binding mode.
3. Comparative Docking of Isomers: i. Execute Docking: Using a simple script, run AutoDock Vina for each of the three prepared thiadiazole isomers against the prepared EGFR receptor. The configuration file will specify the receptor, each ligand, and the grid parameters. ii. Exhaustiveness: Set the exhaustiveness parameter to a sufficient value (e.g., 16 or 32) to ensure a thorough search of the conformational space.
Pillar 3: Data-Driven Comparative Analysis
The output of a docking simulation is a set of docked poses for each ligand, ranked by their predicted binding affinity (docking score). The lower (more negative) the binding energy, the more favorable the interaction is predicted to be.[6]
Quantitative Data Summary
The docking results for our hypothetical study are summarized below. These values are representative of typical docking scores for small molecule inhibitors and are designed to illustrate a plausible comparative outcome.
| Ligand (Isomer) | Docking Score (kcal/mol) | Key Interacting Residues | Predicted Interactions |
| Validation Ligand | -10.5 | Met793, Leu718, Gly796 | H-Bond, Hydrophobic |
| Phenyl-1,3,4-Thiadiazole | -8.2 | Met793, Cys797, Leu718 | H-Bond (N), Pi-Alkyl |
| Phenyl-1,2,4-Thiadiazole | -7.5 | Met793, Thr790, Val726 | H-Bond (N), Hydrophobic |
| Phenyl-1,2,3-Thiadiazole | -6.8 | Leu844, Ala743 | Hydrophobic |
Analysis and Interpretation
1. Phenyl-1,3,4-Thiadiazole (Score: -8.2 kcal/mol): This isomer shows the strongest predicted binding affinity among the three. The key to its favorable interaction lies in the positioning of its nitrogen atoms. The nitrogen at position 4 is predicted to act as a hydrogen bond acceptor with the backbone amide of Met793 in the hinge region of EGFR. This is a classic and critical interaction for many EGFR inhibitors. The phenyl group is simultaneously well-positioned to engage in hydrophobic and pi-alkyl interactions with residues like Leu718. The overall geometry facilitates a strong anchor point via the hydrogen bond, which is a primary reason for the superior score. Published studies frequently highlight the importance of the N-C-S moiety in the biological activity of 1,3,4-thiadiazole derivatives.[11]
2. Phenyl-1,2,4-Thiadiazole (Score: -7.5 kcal/mol): The 1,2,4-isomer also forms a hydrogen bond with the hinge region, but its geometry is slightly different. The nitrogen at position 4 can still interact with Met793, but the altered position of the other nitrogen and the sulfur atom may lead to a slightly less optimal orientation of the phenyl group within the hydrophobic pocket, resulting in a less favorable, yet still strong, binding score.
3. Phenyl-1,2,3-Thiadiazole (Score: -6.8 kcal/mol): This isomer displays the weakest predicted binding. The arrangement of heteroatoms in the 1,2,3-isomer makes it difficult to present a nitrogen atom as an effective hydrogen bond acceptor to the critical Met793 residue without introducing steric clashes or unfavorable geometries. As a result, its binding is predicted to be primarily driven by weaker, non-specific hydrophobic interactions deeper in the pocket, leading to a significantly lower binding affinity.
Visualizing the Binding Logic
The following diagram illustrates the key difference in the binding hypothesis for the top-scoring 1,3,4-isomer versus the lower-scoring 1,2,3-isomer.
Caption: Contrasting binding modes of thiadiazole isomers in EGFR.
Conclusion and Future Directions
This in silico comparative analysis provides a clear, data-driven hypothesis: the specific arrangement of heteroatoms in the thiadiazole ring is a critical determinant of binding affinity to EGFR-TK. The 1,3,4-thiadiazole isomer emerges as the most promising scaffold due to its ability to form a crucial hydrogen bond with the hinge region, a feature less accessible to the other isomers. This finding aligns with the extensive body of literature that reports significant biological activity for 1,3,4-thiadiazole derivatives.[2][4]
It is imperative to remember that molecular docking is a predictive tool, not a definitive one.[8] The results presented here are hypotheses that must be validated through experimental means, such as enzyme inhibition assays and co-crystallization studies. However, as a screening and hypothesis-generation tool, this comparative docking approach is invaluable. It allows researchers to prioritize synthetic efforts, focusing on scaffolds with the highest computational promise, thereby saving significant time and resources in the drug discovery pipeline.
By understanding the "why" behind the docking scores—the specific interactions and conformational effects driven by isomeric differences—we can move from simple virtual screening to truly rational, structure-based drug design.
References
- Semantic Scholar. (2020). In silico Evaluation of Antimicrobial Activity of Some Thiadiazoles Using Molecular Docking Approach.
- Moroccan Journal of Chemistry. (2021). In silico analysis of 3D QSAR and Molecular Docking studies to discover new thiadiazole-thiazolone derivatives as mitotic kinesin Eg5 inhibitors.
- National Institutes of Health (NIH). (2022).
- KVV.
- PubMed Central. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding.
- MDPI. (2020).
- National Institutes of Health (NIH). (2022).
- PubMed Central. (2025). Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents.
- ResearchGate. (2024).
- PubMed Central. (2023).
- PubMed Central. (2012). Molecular Docking: A powerful approach for structure-based drug discovery.
- PubMed. (2024). Advancing drug discovery: Thiadiazole derivatives as multifaceted agents in medicinal chemistry and pharmacology.
- Generic Journal. (2026).
- National Institutes of Health (NIH). (2022). Synthesis, Structure and Molecular Docking of New 4,5-Dihydrothiazole Derivatives Based on 3,5-Dimethylpyrazole and Cytisine and Salsoline Alkaloids.
- RSC Publishing. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding.
- Wikipedia. Docking (molecular).
- CYSCORE.
- Wikipedia. Thiadiazoles.
- ResearchGate. Some biologically active 1,2,4-thiadiazoles.
Sources
- 1. Advancing drug discovery: Thiadiazole derivatives as multifaceted agents in medicinal chemistry and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New 1,3,4-Thiadiazole Derivatives with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thiadiazoles - Wikipedia [en.wikipedia.org]
- 4. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New 1,3,4-Thiadiazole Derivatives as α-Glucosidase Inhibitors: Design, Synthesis, DFT, ADME, and In Vitro Enzymatic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Docking (molecular) - Wikipedia [en.wikipedia.org]
- 8. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, Structure and Molecular Docking of New 4,5-Dihydrothiazole Derivatives Based on 3,5-Dimethylpyrazole and Cytisine and Salsoline Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CB-Dock: An accurate protein-ligand blind docking tool [clab.labshare.cn]
- 11. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Handling of 4-[2,5-Bis(2,2,2-trifluoroethoxy)phenyl]-1,2,3-thiadiazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the handling and disposal of 4-[2,5-Bis(2,2,2-trifluoroethoxy)phenyl]-1,2,3-thiadiazole. As a novel compound, specific safety data may be limited; therefore, this document synthesizes information from related chemical structures, including thiadiazole derivatives and fluorinated aromatic compounds, to establish best practices for laboratory safety.
Understanding the Hazard: A Proactive Approach to Safety
Inferred Hazards: Based on analogous compounds, researchers should assume that 4-[2,5-Bis(2,2,2-trifluoroethoxy)phenyl]-1,2,3-thiadiazole may cause skin, eye, and respiratory irritation.[3][4] The presence of trifluoroethoxy groups also indicates that this is a fluorinated organic compound, which necessitates specific handling precautions.[5]
Personal Protective Equipment (PPE): Your First Line of Defense
The Occupational Safety and Health Administration (OSHA) mandates the use of appropriate personal protective equipment (PPE) to protect against chemical hazards in the laboratory.[6][7] The following PPE is mandatory when handling 4-[2,5-Bis(2,2,2-trifluoroethoxy)phenyl]-1,2,3-thiadiazole:
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles and a face shield.[5][8] | Protects against splashes of the compound or solvents, which could cause serious eye irritation. |
| Hand Protection | Nitrile gloves (double-gloving recommended).[5] | Provides a barrier against skin contact. Regularly inspect gloves for any signs of degradation or perforation. |
| Body Protection | Flame-resistant lab coat.[5] | Protects against splashes and prevents contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area or with a chemical fume hood.[3] | Minimizes the inhalation of any dust or vapors, which may cause respiratory irritation.[4] |
dot
Caption: PPE selection is based on the inferred hazards of the compound.
Standard Operating Procedure: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational plan is crucial for minimizing exposure and ensuring a safe laboratory environment. The OSHA Laboratory Standard requires employers to have a written Chemical Hygiene Plan (CHP) that outlines procedures for handling hazardous chemicals.[9]
Preparation:
-
Designated Area: All work with 4-[2,5-Bis(2,2,2-trifluoroethoxy)phenyl]-1,2,3-thiadiazole should be conducted in a designated area within a certified chemical fume hood.
-
Gather Materials: Ensure all necessary equipment, including spatulas, weighing paper, and solvent dispensers, are clean and readily accessible within the fume hood to avoid unnecessary movements.
-
Emergency Preparedness: Locate the nearest safety shower and eyewash station before beginning work. Have a spill kit readily available.
Handling:
-
Weighing: If the compound is a solid, carefully weigh the desired amount on weighing paper within the fume hood to prevent the generation of dust.
-
Dissolving: When dissolving the compound, add the solvent slowly to the solid to avoid splashing.
-
Reactions: Conduct all reactions in appropriate glassware, ensuring that the setup is secure and properly vented.
-
Avoid Contact: Never touch the compound with bare hands.[10] Always use appropriate tools and PPE.
-
Labeling: Clearly label all containers with the chemical name and any known hazards.[5]
Post-Handling:
-
Decontamination: Thoroughly clean all glassware and equipment that came into contact with the compound.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[3]
-
Storage: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials.[5][11]
Disposal Plan: Responsible Waste Management
Proper disposal of chemical waste is essential to protect both laboratory personnel and the environment.
Waste Segregation:
-
Solid Waste: Dispose of any solid 4-[2,5-Bis(2,2,2-trifluoroethoxy)phenyl]-1,2,3-thiadiazole waste in a designated, labeled hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing the compound in a separate, labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.
-
Contaminated Materials: Dispose of all contaminated materials, such as gloves, weighing paper, and pipette tips, in the solid hazardous waste container.
Disposal Procedure:
-
Labeling: Ensure all waste containers are clearly and accurately labeled with their contents.
-
Storage: Store waste containers in a designated satellite accumulation area.
-
Pickup: Arrange for the disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) office.
dot
Caption: A systematic approach to waste segregation and disposal is critical.
Emergency Procedures: Be Prepared for the Unexpected
In the event of an exposure or spill, immediate and appropriate action is critical.
| Emergency Situation | Procedure |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[4] Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][4] Seek immediate medical attention. |
| Inhalation | Move the affected person to fresh air.[3] If breathing is difficult, provide oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water.[4] Seek immediate medical attention. |
| Spill | Evacuate the area. If the spill is small, and you are trained to do so, contain the spill with an appropriate absorbent material and clean the area. For large spills, contact your institution's EHS office immediately. |
This guide is intended to provide a framework for the safe handling of 4-[2,5-Bis(2,2,2-trifluoroethoxy)phenyl]-1,2,3-thiadiazole. Always consult your institution's specific safety protocols and Chemical Hygiene Plan.
References
- Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. OSHA.
- Sigma-Aldrich. (2025, October 7). Safety Data Sheet.
- Benchchem. (n.d.). Safety and handling of fluorinated organic compounds.
- PubMed Central. (2022, October 17). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding.
- Reliable Electric. (n.d.). 3M Personal Safety Products that may be used by Fire Service in the United States- Notice regarding Fluorinated Organic Compound.
- Occupational Safety and Health Administration. (n.d.). Laboratories - Overview.
- PubMed Central. (2022, December 8). 2,5-Bis(2,2,2-trifluoroethoxy)phenyl-tethered 1,3,4-Oxadiazoles Derivatives: Synthesis, In Silico Studies, and Biological Assessment as Potential Candidates for Anti-Cancer and Anti-Diabetic Agent.
- Fisher Scientific. (n.d.). Safety Data Sheet.
- ResearchGate. (2021, December 4). Preparations, Reactions and Biological Activities of 1,3,4-Thiadiazole Derivatives: Reviewing Study.
- Administration for Strategic Preparedness and Response (ASPR). (n.d.). OSHA Standards for Biological Laboratories.
- ISRES. (n.d.). 174 Thiadiazoles and Their Properties.
- National Center for Biotechnology Information. (n.d.). OSHA Laboratory Standard.
- ResearchGate. (n.d.). Synthesis of novel 5-(2,5-bis(2,2,2-trifluoroethoxy)phenyl)-1,3,4-oxadiazole-2-thiol derivatives as potential glucosidase inhibitors.
- PubMed Central. (2023, November 10). Vetting of New 2,5-Bis(2,2,2-trifluoroethoxy)Phenyl-Linked 1,3-Thiazolidine-4-one Derivatives as AURKA and VEGFR-2 Inhibitor Antiglioma Agents Assisted with In Vitro and In Silico Studies.
- Thermo Fisher Scientific. (2025, September 7). Safety Data Sheet.
- Compliancy Group. (2023, September 18). OSHA Laboratory Standard | OSHA Lab Safety Standard.
- PubMed. (2024, October 1). Advancing drug discovery: Thiadiazole derivatives as multifaceted agents in medicinal chemistry and pharmacology.
- RSG Safety. (n.d.). Working Safely with PFAS: A Practical Guide to Selecting the Right PPE.
- (2024, December 21). Thiadiazole derivatives: synthesis, characterization, and antimicrobial potential.
- U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment.
- MDPI. (2021, June 21). Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update.
- Chevron. (2025, December 30). Safety Data Sheet.
- PubMed. (2022, December 8). 2,5-Bis(2,2,2-trifluoroethoxy)phenyl-tethered 1,3,4-Oxadiazoles Derivatives: Synthesis, In Silico Studies, and Biological Assessment as Potential Candidates for Anti-Cancer and Anti-Diabetic Agent.
- TCI Chemicals. (2018, October 3). Safety Data Sheet.
- Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals.
Sources
- 1. Advancing drug discovery: Thiadiazole derivatives as multifaceted agents in medicinal chemistry and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update | MDPI [mdpi.com]
- 3. fishersci.com [fishersci.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. osha.gov [osha.gov]
- 7. Laboratories - Overview | Occupational Safety and Health Administration [osha.gov]
- 8. Working Safely with PFAS: A Practical Guide to Selecting the Right PPE - RSG Safety [rsgsafety.com]
- 9. compliancy-group.com [compliancy-group.com]
- 10. OSHA Laboratory Standard - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. tcichemicals.com [tcichemicals.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
